molecular formula C12H8F3N3 B1325046 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile CAS No. 910037-17-1

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Cat. No.: B1325046
CAS No.: 910037-17-1
M. Wt: 251.21 g/mol
InChI Key: RHTYRUPBJDKBMM-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS Registry Number: 910037-17-1) is an organic compound with the molecular formula C12H8F3N3 and a molecular weight of 251.21 g/mol . This chemical features a benzonitrile group linked to a 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring, a structure of significant interest in advanced chemical research and development . The compound has a calculated density of 1.293 g/cm³ and a melting point of 101-103°C . Researchers value this compound and its derivatives as key intermediates in pharmaceutical and agrochemical discovery. The presence of the trifluoromethyl (CF3) group is particularly important in medicinal chemistry, as this functional group is known to enhance the properties of drug molecules, including their metabolic stability, lipophilicity, and binding affinity . In the past two decades, numerous U.S. FDA-approved drugs have incorporated the trifluoromethyl group as a critical pharmacophore, underscoring its relevance in developing new therapeutic agents . As such, this chemical serves as a valuable building block for synthesizing novel compounds for biological activity screening. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c1-18-10(6-11(17-18)12(13,14)15)9-5-3-2-4-8(9)7-16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTYRUPBJDKBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640367
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
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Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-17-1
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
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Foundational & Exploratory

Technical Guide: Synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile , a critical pharmacophore and agrochemical scaffold. This structure serves as the core intermediate for Fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2]

The guide presents two distinct pathways selected based on operational scale and purity requirements:

  • The Convergent Route (Suzuki-Miyaura Coupling): Prioritizes regiochemical purity and modularity; recommended for discovery chemistry and SAR studies.

  • The Linear Route (De Novo Cyclization): Prioritizes atom economy and cost; recommended for process development and scale-up, provided regioselectivity controls are strictly managed.

Retrosynthetic Analysis & Strategy

The target molecule features a biaryl system containing an electron-deficient benzonitrile ring coupled to a trifluoromethyl-substituted pyrazole. The primary synthetic challenge is the regiochemistry of the pyrazole ring (specifically the placement of the methyl group at N1 relative to the CF3 group at C3).

Strategic Bifurcation
  • Strategy A (Convergent): Disconnect at the C-C biaryl bond. This relies on a pre-functionalized pyrazole block where the regiochemistry is already established.

  • Strategy B (Linear): Construct the pyrazole ring onto the benzene scaffold via a condensation/cyclization sequence.

Retrosynthesis Target TARGET MOLECULE 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile Split Disconnection Strategy Target->Split RouteA ROUTE A: Suzuki Coupling (Convergent) Split->RouteA RouteB ROUTE B: Cyclization (Linear) Split->RouteB SM_A1 2-Bromobenzonitrile RouteA->SM_A1 SM_A2 1-Methyl-3-(CF3)pyrazole-5-boronic acid RouteA->SM_A2 SM_B1 2-Acetylbenzonitrile RouteB->SM_B1 SM_B2 Ethyl trifluoroacetate + Methylhydrazine RouteB->SM_B2

Figure 1: Retrosynthetic disconnection showing the convergent Suzuki pathway vs. the linear cyclization pathway.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended for Lab Scale)

This route is preferred for research applications because it guarantees the correct regioisomer (1-methyl-3-CF3) by using a high-purity boronic acid starting material. It avoids the difficult separation of pyrazole isomers common in cyclization reactions.

Reaction Scheme

2-Bromobenzonitrile + 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid


Target 
Detailed Protocol

Reagents:

  • 2-Bromobenzonitrile (1.0 eq)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with 2-bromobenzonitrile (182 mg, 1.0 mmol), the boronic acid (232 mg, 1.2 mmol), and

    
     (414 mg, 3.0 mmol).
    
  • Degassing: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the septum/cap under positive inert gas pressure, add Pd(dppf)Cl2 (36 mg, 0.05 mmol), and reseal immediately. Note: Pd(dppf)Cl2 is relatively air-stable, but inert atmosphere ensures reproducibility.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. (Alternatively, microwave at 100°C for 45 minutes).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-20%).

Expected Yield: 75–85% Purity: >98% (Isomerically pure)

Mechanistic Insight (Catalytic Cycle)

The sterics of the ortho-substituted benzonitrile and the 5-substituted pyrazole require a ligand with a large bite angle (like dppf) to facilitate the reductive elimination step.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzonitrile TransMet Transmetallation (Base Activated) OxAdd->TransMet + Boronate / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Target Molecule

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.

Route B: Linear De Novo Cyclization (Industrial/Scale-Up)

This route constructs the pyrazole ring directly. While more atom-economical (avoiding Pd catalysts and boronic acids), it introduces a Critical Process Parameter (CPP): Regioselectivity .

Reaction Scheme

2-Acetylbenzonitrile + Ethyl Trifluoroacetate


1,3-Diketone Intermediate 

Target
The Regioselectivity Challenge

Reacting the unsymmetrical 1,3-diketone (1-(2-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione) with methylhydrazine can yield two isomers:

  • 3-CF3 / 5-Aryl (Target): Formed via initial attack of hydrazine

    
     on the trifluoroacetyl carbonyl.
    
  • 5-CF3 / 3-Aryl (Undesired): Formed via initial attack of hydrazine

    
     on the benzoyl carbonyl.
    
Optimized Protocol for Regiocontrol

Step 1: Claisen Condensation

  • Suspend Sodium Hydride (60% in oil, 1.2 eq) in dry THF at 0°C.

  • Add 2-acetylbenzonitrile (1.0 eq) dropwise. Stir for 30 min.

  • Add Ethyl Trifluoroacetate (1.2 eq) slowly.

  • Allow to warm to RT and stir overnight.

  • Quench with dilute HCl, extract, and concentrate to obtain the diketone intermediate.

Step 2: Cyclization (The Critical Step)

  • Reagent: Methylhydrazine (1.05 eq).

  • Solvent: Ethanol (Absolute).

  • Temperature: -10°C to 0°C (Initial addition).

  • Mechanism: At lower temperatures, the harder nucleophile (

    
     of hydrazine) preferentially attacks the harder electrophile (the carbonyl adjacent to the 
    
    
    
    group, which is electronically activated but sterically accessible).
  • Procedure: Dissolve the diketone in Ethanol. Cool to -10°C. Add Methylhydrazine dropwise over 1 hour. Allow to warm to RT slowly.

  • Reflux: Once the intermediate hydrazone is formed, reflux for 2 hours to drive dehydration/aromatization.

Analytical Check: Use 19F-NMR to distinguish isomers. The 3-CF3 (Target) typically resonates upfield relative to the 5-CF3 isomer.

Analytical Characterization Data

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidCrystalline
1H NMR (CDCl3)

7.8 (d, 1H), 7.7 (t, 1H), 7.5 (t, 1H), 7.4 (d, 1H), 6.8 (s, 1H, Pyrazole-H4), 3.8 (s, 3H, N-Me)
Diagnostic N-Methyl singlet at ~3.8 ppm
19F NMR

-62.5 ppm (approx)
Single peak indicates isomeric purity
MS (ESI+) [M+H]+ = 252.07Consistent with Formula C12H8F3N3

Safety & Handling

  • Methylhydrazine: Extremely toxic, potential carcinogen, and volatile. All operations in Route B must be performed in a functioning fume hood with appropriate PPE (double gloving).

  • Palladium Residues: For pharmaceutical applications (Fluxapyroxad), Route A requires metal scavenging (e.g., SiliaMetS® Thiol) to reduce Pd levels to <10 ppm.

  • Exotherms: The NaH deprotonation (Route B, Step 1) releases Hydrogen gas. Ensure adequate venting.

References

  • BASF SE. (2011). Process for preparing 1-methyl-3-dihalomethyl-5-halogenopyrazoles.[3] WO Patent 2011069912. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, Z., et al. (2020).[2] A Practical Synthesis of the Key Intermediate for Fluxapyroxad. ResearchGate/Asian Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.Link

  • ChemicalBook. (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Product Information.Link

Sources

The Pyrazole Pharmacophore: A Technical Guide to Therapeutic Targeting and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged structure" in medicinal chemistry, distinguished by its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions. Unlike other five-membered heterocycles, the pyrazole moiety possesses an adjacent nitrogen arrangement that allows it to function simultaneously as a hydrogen bond donor (NH) and acceptor (N:), making it an ideal scaffold for mimicking peptide bonds or purine bases.

This guide analyzes the primary therapeutic targets for pyrazole-based compounds—specifically Protein Kinases and Cyclooxygenase-2 (COX-2) —and provides actionable protocols for their synthesis and validation. It is designed for researchers seeking to optimize lead compounds by exploiting the specific binding modes of the pyrazole pharmacophore.

The Pyrazole Pharmacophore: Structural Basis of Efficacy

The therapeutic versatility of pyrazoles stems from their tautomeric equilibrium and substitution vectors.

  • H-Bonding Capability: In the neutral state, unsubstituted pyrazoles exist in tautomeric equilibrium. This allows the scaffold to adapt to different binding pockets, specifically the "hinge region" of kinases.

  • Dipole & Stacking: The ring exhibits a high dipole moment and aromatic character, facilitating

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites.
    
  • Metabolic Stability: Compared to isoxazoles or furans, pyrazoles are generally more resistant to oxidative metabolism, prolonging in vivo half-life.

Primary Target Class: Protein Kinases (Oncology)

The most successful application of pyrazole derivatives lies in oncology, specifically as ATP-competitive inhibitors of protein kinases.

Mechanism of Action: The "Hinge Binder"

Most kinase inhibitors target the ATP-binding pocket located between the N-terminal and C-terminal lobes of the kinase.[1] The adenine ring of ATP forms crucial hydrogen bonds with the protein backbone in the "hinge region."

Pyrazole derivatives mimic this adenine interaction.

  • Donor-Acceptor Motif: The pyrazole nitrogen atoms often form a bidentate H-bond network with the backbone amide and carbonyl of the hinge residues (e.g., Met, Leu, or Glu).

  • Case Study (ALK Inhibition): In Crizotinib (an ALK/ROS1 inhibitor), the pyrazole ring is critical for orientation within the ATP pocket, allowing the halogenated phenyl group to occupy the hydrophobic pocket behind the "gatekeeper" residue.

Visualization: Kinase Signaling & Inhibition

The following diagram illustrates the interference of pyrazole inhibitors within the MAPK/ERK and JAK-STAT pathways.

KinasePathways GrowthFactor Growth Factor (Ligand) RTK RTK (e.g., ALK/EGFR) Transmembrane Receptor GrowthFactor->RTK Activates RAS RAS (GTPase) RTK->RAS Phosphorylation ATP ATP (Energy Source) ATP->RTK Binds Hinge Region Inhibitor Pyrazole Inhibitor (ATP-Competitive) Inhibitor->RTK Blocks ATP Binding (High Affinity) RAF RAF (Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK ERK ERK (Kinase) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Figure 1: Mechanism of ATP-competitive inhibition by pyrazole compounds in the RTK signaling cascade.

Secondary Target Class: Cyclooxygenase-2 (Inflammation)[2]

Mechanism: Exploiting the "Side Pocket"

Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit Cyclooxygenase (COX) enzymes.[2] However, traditional NSAIDs inhibit both COX-1 (gastroprotective) and COX-2 (pro-inflammatory).[3]

  • The Structural Difference: COX-2 has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

  • Pyrazole Design (Celecoxib): The rigid pyrazole core serves as a scaffold to orient bulky substituents (e.g., sulfonamide and trifluoromethyl groups) into this COX-2 specific side pocket. This steric fit prevents binding to the narrower COX-1 channel, granting high selectivity (Selectivity Index > 300).

Experimental Protocols: Synthesis & Validation

To validate pyrazole-based hits, a robust synthesis and screening workflow is required.

Chemical Synthesis: The Knorr Pyrazole Protocol

The most reliable method for generating a library of pyrazoles is the condensation of 1,3-dicarbonyls with hydrazines.

Reagents:

  • 1,3-diketone or

    
    -keto ester (1.0 eq)
    
  • Hydrazine derivative (e.g., Phenylhydrazine) (1.1 eq)

  • Ethanol (Solvent)[4]

  • Catalytic HCl or Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the 1,3-dicarbonyl compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the hydrazine derivative dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid or concentrated HCl.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Isolation: Cool the reaction mixture to

    
    C. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure and recrystallize from ethanol/water.
    
  • Characterization: Confirm structure via

    
    H-NMR (Look for pyrazole-H4 singlet around 
    
    
    
    6.0–7.0 ppm).
Biological Validation: Kinase Assay Workflow

Once synthesized, compounds must be screened for potency (


).

Assay Type: ADP-Glo™ Kinase Assay (Luminescence-based).

  • Incubation: Incubate purified kinase (e.g., ALK), substrate (poly-Glu-Tyr), ATP (

    
    ), and the pyrazole compound (serial dilution 1 nM – 10 
    
    
    
    ) in kinase buffer for 60 mins at RT.
  • Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 mins.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate light.

  • Analysis: Measure luminescence. Signal is proportional to kinase activity. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Visualization: Experimental Workflow

Workflow Start Start: 1,3-Dicarbonyl + Hydrazine Synthesis Knorr Condensation (Reflux, EtOH) Start->Synthesis Purification Recrystallization & NMR Validation Synthesis->Purification Docking In Silico Docking (AutoDock Vina) Purification->Docking Structure Confirmed Assay In Vitro Kinase Assay (ADP-Glo) Docking->Assay High Binding Score Assay->Synthesis Low Potency (SAR Loop) Hit Lead Compound (IC50 < 100 nM) Assay->Hit Potent

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Summary of Key Data

Therapeutic AreaTarget ProteinKey Pyrazole DrugBinding Mode
Oncology ALK / ROS1CrizotinibATP-competitive (Hinge Binder)
Oncology JAK1 / JAK2RuxolitinibATP-competitive (Type I)
Inflammation COX-2CelecoxibAllosteric/Side Pocket (Selectivity >300x)
Metabolism (Ref) CB1 ReceptorRimonabantGPCR Antagonist (Withdrawn due to CNS effects)

*Note: While Rimonabant demonstrated the efficacy of pyrazoles in GPCR targeting, it highlights the need for blood-brain barrier (BBB) exclusion in future designs to avoid psychiatric side effects.

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from bench to bedside." Pharmacology & Therapeutics, 2002. Link

  • Cui, J. J., et al. "Tranformation of Crizotinib into a Novel Pyrazole-Based Inhibitor." Journal of Medicinal Chemistry, 2011. Link

  • Marnett, L. J. "The COX-2 inhibitors: discovery, mechanism of action, and safety." Annual Review of Pharmacology and Toxicology, 2009. Link

  • BenchChem. "Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine." Application Notes, 2025. Link

  • PDB (Protein Data Bank). "Crystal structure of human COX-2 complexed with a selective inhibitor." RCSB PDB, Structure 6COX. Link

Sources

In Silico Docking of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical walkthrough of the in silico molecular docking process for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile, a novel compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline, offering expert insights into the rationale behind key methodological choices and ensuring a robust, self-validating workflow.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized early-stage drug discovery. In silico docking, a cornerstone of this paradigm shift, allows for the rapid and cost-effective prediction of the binding affinity and orientation of a small molecule within the active site of a biological target.[1][2] This predictive power is invaluable for prioritizing lead compounds, elucidating mechanisms of action, and guiding medicinal chemistry efforts.

The subject of this guide, 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile, possesses structural motifs—specifically the pyrazole and benzonitrile moieties—that are frequently observed in potent enzyme inhibitors. Notably, these chemical features are present in a number of known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prime target in oncology.[3][4][5] Therefore, this guide will focus on the in silico evaluation of this compound against the VEGFR-2 kinase domain.

The In Silico Docking Workflow: A Conceptual Overview

Our in silico docking study will follow a structured, multi-stage process designed to ensure scientific rigor and reproducibility. The workflow is conceptually divided into four key phases: Preparation of the ligand and protein, performing the molecular docking, and detailed analysis of the resulting interactions. Each stage is critical for the validity and predictive power of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis Ligand Preparation Ligand Preparation Grid Box Definition Grid Box Definition Ligand Preparation->Grid Box Definition Protein Preparation Protein Preparation Protein Preparation->Grid Box Definition Molecular Docking (AutoDock Vina) Molecular Docking (AutoDock Vina) Grid Box Definition->Molecular Docking (AutoDock Vina) Pose & Energy Analysis Pose & Energy Analysis Molecular Docking (AutoDock Vina)->Pose & Energy Analysis Interaction Visualization Interaction Visualization Pose & Energy Analysis->Interaction Visualization

Figure 1: A high-level overview of the in silico docking workflow.

PART 1: Ligand and Protein Preparation: The Foundation of Accurate Docking

The fidelity of in silico docking results is fundamentally dependent on the quality of the input structures for both the ligand and the protein. This preparatory phase involves not only obtaining the correct 3D coordinates but also ensuring that the molecules are in a chemically appropriate state for the docking simulation.

Ligand Preparation: From 2D Structure to Docking-Ready Conformation

The initial step is to generate a three-dimensional structure of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile. Publicly available databases such as PubChem are invaluable resources for this purpose. While a direct entry for the exact molecule may not always exist, a closely related structure can be used as a starting point and modified accordingly.

Protocol for Ligand Preparation using AutoDockTools:

  • Obtain 3D Coordinates:

    • Search PubChem for "2-(1-Methyl-1H-pyrazol-5-yl)benzonitrile" (CID 82601696) or a closely related analog.[6]

    • Download the 3D conformer in SDF or MOL2 format.

    • If necessary, use a molecular editor (e.g., Avogadro, ChemDraw) to add the trifluoromethyl group at the 3-position of the pyrazole ring.

  • Energy Minimization:

    • The initial 3D structure should be energy minimized to obtain a low-energy conformation. This can be performed using various software packages that employ force fields like MMFF94 or UFF.

  • Preparation for AutoDock Vina:

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the energy-minimized ligand file.

    • ADT will automatically add Gasteiger charges, which are essential for calculating electrostatic interactions.[7]

    • Define the rotatable bonds by navigating to Ligand -> Torsion Tree -> Detect Root. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds during the docking process.

    • Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT). The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock.[8]

Protein Preparation: Refining the Target for Docking

For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain. A high-resolution structure complexed with an inhibitor is ideal as it provides a clear definition of the binding pocket. The Protein Data Bank (PDB) is the primary repository for such structures. For this guide, we select the PDB ID: 3VHK , which is a 2.49 Å resolution structure of the VEGFR-2 kinase domain in complex with a back-pocket binder.[9]

Protocol for Protein Preparation using AutoDockTools:

  • Download the PDB File:

    • Navigate to the RCSB PDB database and download the structure with PDB ID: 3VHK.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous atoms.[3][4]

  • Prepare the Protein for AutoDock Vina:

    • Launch AutoDockTools.

    • Go to File -> Read Molecule and open the cleaned PDB file.

    • Add polar hydrogens to the protein by navigating to Edit -> Hydrogens -> Add. This is a critical step as hydrogen bonds are key contributors to ligand binding.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose, then select the protein and save).

PART 2: Molecular Docking: Simulating the Binding Event

With the ligand and protein prepared, the next phase is to perform the molecular docking simulation using AutoDock Vina. This involves defining the search space for the docking and running the algorithm.

Defining the Grid Box: Focusing the Search

AutoDock Vina requires the user to define a three-dimensional grid box that encompasses the binding site of the protein. The docking algorithm will confine its search for the optimal ligand pose within this box.[8][10]

Protocol for Grid Box Definition:

  • Identify the Binding Site:

    • The binding site can be identified by examining the location of the co-crystallized ligand in the original PDB structure (3VHK).

    • Alternatively, binding pocket prediction tools can be used.

  • Generate the Grid Box in AutoDockTools:

    • With the prepared protein loaded, go to Grid -> Grid Box.

    • A grid box will appear in the viewer. Adjust the dimensions and center of the box to fully encompass the binding pocket. A common practice is to have the box extend 8-10 Å beyond the boundaries of the known ligand binding site to allow for flexibility in ligand placement.

    • Note the coordinates of the center of the grid box and its dimensions (x, y, z).

Running AutoDock Vina

AutoDock Vina is a command-line-driven program. It requires a configuration file that specifies the input files and the grid box parameters.

Configuration File (conf.txt):

Execution:

Open a terminal or command prompt, navigate to the directory containing your prepared files and the configuration file, and execute the following command:

AutoDock Vina will then perform the docking simulation and output the results to a PDBQT file (usually named ligand_out.pdbqt) and a log file (results.log).

PART 3: Analysis and Interpretation of Docking Results

Binding Affinity and Pose Selection

The log file (results.log) will contain a table of the top-ranked binding poses, along with their corresponding binding affinities in kcal/mol. The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein. More negative values indicate a more favorable binding energy. The poses are also ranked by their Root Mean Square Deviation (RMSD) from the best pose.

Binding PoseAffinity (kcal/mol)
1-9.5
2-9.2
3-9.1
......

Table 1: Example of AutoDock Vina output.

It is crucial to not solely rely on the top-ranked pose. A cluster of low-energy poses in a similar orientation can provide greater confidence in the predicted binding mode.

Visualization of Interactions

Visualizing the predicted binding poses within the active site of the protein is essential for understanding the specific molecular interactions that contribute to binding. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose.

Protocol for Visualization with PyMOL:

  • Load the Structures:

    • Open PyMOL and load the prepared protein PDBQT file and the output ligand PDBQT file from the docking run.

  • Visualize the Binding Pose:

    • Display the protein as a surface or cartoon and the ligand as sticks.

    • Focus on the binding site to examine the orientation of the ligand.

  • Identify Key Interactions:

    • Use the measurement tools in PyMOL to identify potential hydrogen bonds (typically < 3.5 Å), hydrophobic interactions, and any other significant non-covalent interactions between the ligand and the protein residues.

    • Generating a 2D interaction diagram using tools like LigPlot+ can provide a clear and concise representation of these interactions.

G cluster_protein VEGFR-2 Active Site Cys919 Cys919 Glu917 Glu917 Asp1046 Asp1046 Leu840 Leu840 Ligand Ligand Ligand->Cys919 H-bond (N-H...O) Ligand->Glu917 H-bond (N...H-O) Ligand->Asp1046 Ionic Interaction Ligand->Leu840 Hydrophobic

Figure 2: A simplified representation of potential ligand-protein interactions.

Conclusion and Future Directions

This technical guide has provided a detailed, step-by-step methodology for conducting an in silico docking study of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile with the VEGFR-2 kinase domain. By following these protocols, researchers can generate robust and reliable predictions of the binding mode and affinity of this compound.

The results of such a study serve as a strong foundation for further investigation. Favorable docking scores and the identification of key interactions can justify the synthesis and in vitro biological evaluation of the compound. Furthermore, the predicted binding pose can guide the design of new analogs with improved potency and selectivity. In silico docking, when integrated thoughtfully into a drug discovery pipeline, is a powerful tool for accelerating the identification of novel therapeutic agents.

References

  • PubChem. 2-(1-Methyl-1H-pyrazol-5-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Scripps Research. AutoDock Vina. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Patel, H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 785-812. [Link]

  • El-Gohary, N., & Shaaban, M. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceutical Chemistry Journal, 55(1), 28-40. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]

  • Guedes, I. A., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 874. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

Sources

Technical Guide: Safe Handling and Process Control of Trifluoromethylation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" and Its Hidden Costs

The trifluoromethyl (


) group is a cornerstone of modern drug discovery, often described as the "Magic Methyl" for its ability to enhance metabolic stability and lipophilicity (bioisosterism). However, the reagents required to install this group possess a dichotomy: they are essential for synthesis but present severe, often underestimated, safety risks ranging from autocatalytic runaways to shock sensitivity.

This guide moves beyond standard Safety Data Sheets (SDS) to address the mechanistic hazards of trifluoromethylation. It provides a self-validating framework for handling the three dominant reagent classes: Nucleophilic (Ruppert-Prakash), Electrophilic (Togni/Umemoto), and Radical (


/Langlois).

The Reagent Hazard Matrix

The following table categorizes the primary reagents by their specific "failure modes"—the specific chemical behaviors that lead to accidents in the lab.

Reagent ClassPrimary ReagentKey Hazard MechanismCritical Control Parameter
Nucleophilic Ruppert-Prakash (

)
Autocatalytic Exotherm. The product alkoxide can act as an initiator, causing a runaway reaction rate after an induction period.Initiator Dosing Rate. Never add initiator as a single bolus.
Electrophilic Togni Reagent II Explosive Decomposition. Hypervalent iodine bond energy is high; shock and thermal sensitivity are acute.Physical Handling. Use non-metallic spatulas; no grinding.
Radical Trifluoroiodomethane (

)
Asphyxiant/Mutagen. Heavy gas that displaces oxygen; potential alkylating agent.Venting. Use exclusively in a high-flow fume hood or closed flow system.
Byproduct Fluoroform (

)
Greenhouse Gas/Pressure. Generated upon protonation of

.
Headspace Management. Do not seal reaction vessels without pressure relief.

Engineering Controls & Material Compatibility[1]

The "HF Potential" and Glassware

While


 itself is compatible with glass, the quenching phase  presents a latent hazard. Hydrolysis of unreacted 

or silyl ethers generates Hydrogen Fluoride (HF) in situ.
  • Protocol: Reactions can be run in glass, but workup vessels must be polypropylene (PP) or PFA if acidic quenching is used.

  • Causality:

    
    . Etching of glass flasks can lead to catastrophic structural failure under vacuum or pressure.
    
Flow Chemistry as a Safety Barrier

For gaseous reagents like


 or highly unstable intermediates (Li-

), continuous flow chemistry is the superior control method. It minimizes the active volume of hazardous intermediates (the "inventory") at any given second, preventing large-scale thermal runaways.

Critical Experimental Protocols

Protocol A: Nucleophilic Trifluoromethylation with Ruppert-Prakash ( )

Target: Aldehydes/Ketones

The Risk: The reaction requires an initiator (CsF, TBAF). The generated alkoxide can also catalyze the reaction. If the initiator is added too fast, the reaction may stall (induction period) and then suddenly accelerate (autocatalysis), leading to a "thermal spike."

Step-by-Step Workflow:

  • Preparation: Dissolve substrate and

    
     (1.2 equiv) in dry THF/Toluene. Cool to 0°C.
    
  • The "10% Rule" (Self-Validation): Add only 10% of the calculated initiator (e.g., TBAF).

  • Observation: Monitor internal temperature. A controlled exotherm (1–3°C rise) indicates successful initiation.

    • If no exotherm:STOP. Do not add more initiator. Check for moisture (which kills the active species) or stirring issues. Adding more initiator during a "dead" induction period is the primary cause of runaways.

  • Completion: Once the initial exotherm subsides, add the remaining initiator dropwise.

  • Quenching (The HF Trap):

    • Do NOT quench with strong acid (HCl).

    • DO quench with saturated aqueous

      
       or TBAF solution in a plastic vessel.
      
    • Why? This buffers the pH, minimizing free HF generation while cleaving the silyl ether.

Protocol B: Handling Togni Reagents (Electrophilic)

Target: Thiols, Alcohols, Arenes

The Risk: Togni reagents contain a hypervalent iodine-oxygen bond.[1] They are chemically similar to dried shock-sensitive explosives (like picric acid derivatives) in their sensitivity to friction.

Handling Guidelines:

  • Tools: Use Teflon-coated or antistatic plastic spatulas. Never use metal spatulas (friction risk).

  • Particle Size: If the reagent has caked/hardened, do not crush it with a pestle. Dissolve the entire chunk in solvent (MeCN/MeOH) and aliquot the liquid.

  • Shielding: Always work behind a blast shield, even on a mmol scale.

  • Scale Limit: Avoid batch scales >10g. For larger needs, generate the reagent in situ or use flow processing.

Visualizing the Safety Logic

Workflow 1: Reagent Selection Decision Tree

This diagram guides the researcher to the safest reagent based on substrate and available equipment.

ReagentSelection Start Substrate Analysis Type Is the site Nucleophilic or Electrophilic? Start->Type Nucl Substrate is Nucleophile (e.g., Enolate, Thiol) Type->Nucl Nucleophilic Site Elec Substrate is Electrophile (e.g., Aldehyde, Ketone) Type->Elec Electrophilic Site Radical Is C-H Activation required? Type->Radical Unactivated C-H Togni Use Togni Reagent II (Risk: Explosive/Shock) Nucl->Togni Direct CF3+ transfer TMS Use Ruppert-Prakash (TMS-CF3) (Risk: Exotherm) Elec->TMS CF3- transfer Langlois Use Langlois Reagent (NaSO2CF3) Radical->Langlois Solid/Stable CF3I Use CF3I + Light/Metal (Risk: Gas/Asphyxiant) Radical->CF3I Gas/Reactive

Caption: Decision matrix for selecting trifluoromethylation reagents, prioritizing physical state stability (Solid > Liquid > Gas) and mechanistic alignment.

Workflow 2: Safe Quenching of TMS-CF3 (The HF Mitigation Loop)

This diagram illustrates the critical "HF Check" during the workup phase.

QuenchingProtocol Reaction Reaction Complete (Silyl Ether Intermediate) Quench Add Sat. NH4Cl (Do NOT use HCl) Reaction->Quench Check Check pH Quench->Check Acidic pH < 5 (HF Generation Risk) Check->Acidic Acidic Neutral pH 6-8 (Safe Zone) Check->Neutral Neutral AddBase Add NaHCO3 buffer Acidic->AddBase Extract Extract w/ Organic Solvent (Use Plastic Separatory Funnel if pH unsure) Neutral->Extract AddBase->Check

Caption: The "HF Mitigation Loop" ensures pH buffering before extraction, preventing the release of hydrogen fluoride gas or glass etching.

Emergency Response & Waste Management

HF Exposure Protocol

Even if HF is not a starting material, it is a potential decomposition product.

  • Mandatory Kit: A tube of 2.5% Calcium Gluconate Gel must be visible and accessible in the lab.

  • Skin Contact: Wash with water for 5 minutes, then immediately apply gel while seeking medical help. The gel sequesters fluoride ions as insoluble

    
    , preventing deep tissue necrosis.
    
"Forever Chemical" Waste Disposal

Trifluoromethyl compounds fall under the umbrella of PFAS (Per- and Polyfluoroalkyl Substances).

  • Segregation: Do not mix

    
     waste with general halogenated solvents if possible.
    
  • Labeling: Explicitly label waste containers as "Contains Organic Fluorine / PFAS" to ensure high-temperature incineration (>1100°C) by waste contractors. Standard incineration temperatures may not fully mineralize the

    
     bond, leading to environmental release.
    

References

  • Prakash, G. K. S., & Ruppert, I. (2021).[2] Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent).[3][4] American Chemical Society Molecule of the Week. Link

  • Togni, A., et al. (2013). Notification about the Explosive Properties of Togni's Reagent II. ACS Chemical & Engineering News / Organic Process Research & Development. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Trimethyl(trifluoromethyl)silane.Link

  • BenchChem. (2025).[5] Safe Handling of Trifluoromethyl Compounds.[6][3][7][8]Link

  • National Institutes of Health (NIH). (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow.Link

Sources

Methodological & Application

Gram-Scale Synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile , a critical structural motif in modern kinase inhibitors (e.g., RAF/MEK pathway modulators) and agrochemicals.

The synthesis addresses two primary chemical challenges:

  • Regiochemical Integrity: Constructing the pyrazole ring often yields mixtures of N-methyl regioisomers. This protocol bypasses this issue by utilizing a pre-functionalized, isomerically pure pyrazole building block.

  • Steric Hindrance: The formation of the biaryl bond is sterically impeded by the ortho-cyano group on the benzene ring and the N-methyl group on the pyrazole.

We present a convergent Suzuki-Miyaura cross-coupling strategy optimized for gram-scale production, utilizing high-activity palladium catalysts to ensure complete conversion and high purity (>98%).

Part 1: Strategic Route Selection & Retrosynthesis

The "Build vs. Couple" Decision

While de novo synthesis of the pyrazole ring via condensation of hydrazine with 1,3-dicarbonyls is possible, it is ill-suited for this specific target. The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls (e.g., trifluoromethyl-diketones) typically yields a mixture of 1-methyl-3-CF3 and 1-methyl-5-CF3 isomers, which are difficult to separate on a large scale.

Selected Route: Convergent Cross-Coupling To guarantee the position of the N-methyl and trifluoromethyl groups, we employ a Suzuki-Miyaura coupling between a commercially available 5-bromo-pyrazole and a 2-cyanophenylboronic acid. This approach locks the regiochemistry prior to the critical C-C bond formation.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond (C2 of the benzonitrile and C5 of the pyrazole).

Retrosynthesis Target Target Molecule 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile Disconnection Suzuki-Miyaura Disconnection Target->Disconnection FragmentA Fragment A (Boronate) 2-Cyanophenylboronic acid Disconnection->FragmentA FragmentB Fragment B (Halide) 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy ensuring regiochemical purity.

Part 2: Materials & Equipment[1]

Key Reagents
ReagentCAS No.RoleEquiv.
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 524740-42-9 Electrophile1.0
2-Cyanophenylboronic acid 138642-62-3 Nucleophile1.2
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-4Catalyst0.03
Potassium Carbonate (K₂CO₃) 584-08-7Base3.0
1,4-Dioxane 123-91-1Solvent10 vol
Water (Degassed) 7732-18-5Co-solvent2.5 vol

Note: For highly hindered substrates or if reaction stalls, switch the catalyst to XPhos Pd G2 (CAS 1310584-14-5) to enhance oxidative addition and reductive elimination rates.

Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (for ~10g scale) equipped with a reflux condenser and internal temperature probe.

  • Inert Atmosphere: Nitrogen or Argon manifold.

  • Heating: Oil bath with magnetic stirring (hotplate).

Part 3: Detailed Protocol (Gram-Scale)

Reaction Setup
  • Charge Solids: To a clean, dry 250 mL 3-neck flask, add:

    • 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (10.0 g, 43.7 mmol).

    • 2-Cyanophenylboronic acid (7.7 g, 52.4 mmol, 1.2 equiv).

    • K₂CO₃ (18.1 g, 131 mmol, 3.0 equiv).

  • Solvent Addition: Add 1,4-Dioxane (100 mL) and Water (25 mL).

  • Degassing (Critical): Sparge the mixture with Nitrogen for 15 minutes while stirring. Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.07 g, 1.3 mmol, 3 mol%). Sparge for an additional 5 minutes.

Reaction Execution
  • Heating: Heat the mixture to 90 °C (internal temperature).

  • Monitoring: Monitor by HPLC or TLC (20% EtOAc in Hexanes).

    • Starting Material (Bromide) Rf: ~0.6

    • Product Rf: ~0.4 (UV active)

    • Time: Reaction typically reaches completion within 4–6 hours.

  • Completion: Reaction is deemed complete when <1% of the bromide starting material remains.

Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature (20–25 °C).

  • Phase Separation: Dilute with Ethyl Acetate (100 mL) and Water (100 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Washing: Combine organic layers and wash with Brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown solid.

Purification (Crystallization)

While column chromatography can be used, crystallization is preferred for gram-scale efficiency.

  • Dissolution: Dissolve the crude solid in hot Ethanol (approx. 5 mL/g).

  • Precipitation: Slowly add Heptane (or Water) until turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to 0–5 °C with stirring.

  • Filtration: Filter the off-white crystals and wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 8.5 – 9.5 g (75–85%). Purity: >98% by HPLC.

Part 4: Process Control & Troubleshooting

Workflow Diagram

Workflow Start Start: Weigh Reagents (Bromide, Boronate, Base) Degas Solvent Addition & Degassing (N2 Sparging, 15 min) Start->Degas CatAdd Add Catalyst Pd(dppf)Cl2 or XPhos Pd G2 Degas->CatAdd Heat Reaction: 90°C, 4-6 hrs CatAdd->Heat Check IPC: HPLC/TLC (<1% SM remaining?) Heat->Check Check->Heat No (Extend Time) Workup Workup: EtOAc/Water Extraction Check->Workup Yes Purify Crystallization (EtOH/Heptane) Workup->Purify Final Final Product >98% Purity Purify->Final

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂).Ensure rigorous degassing. Add 1 mol% fresh catalyst.
Protodeboronation Boronic acid instability.Use 1.5 equiv of boronate. Switch base to K₃PO₄.
Black Precipitate Pd black formation.Normal. Filter through Celite® during workup.
Impurity Formation Homocoupling of boronate.Reduce O₂ levels. Add boronate in portions if severe.

Part 5: Analytical Validation

Target Structure: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile Molecular Formula: C₁₂H₈F₃N₃ Molecular Weight: 251.21 g/mol

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ 7.85 (d, 1H): Aryl proton ortho to CN.

  • δ 7.75 - 7.50 (m, 3H): Remaining aryl protons.

  • δ 6.65 (s, 1H): Pyrazole C4-H.

  • δ 3.85 (s, 3H): Pyrazole N-CH₃.

Key Diagnostic: The singlet at ~6.65 ppm confirms the pyrazole ring is intact, and the singlet at ~3.85 ppm confirms the N-methyl group. The absence of broad NH signals confirms no N-demethylation occurred.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Coupling of Hindered Pyrazoles: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]

  • Regioselectivity in Pyrazole Synthesis (Context): Fustero, S. et al. "Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles."[1] Organic Letters, 2012 , 14(18), 4858–4861.[1] [Link]

Sources

Application Notes and Protocols for the Quantification of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile is a complex heterocyclic compound featuring a pyrazole core, a trifluoromethyl group, and a benzonitrile moiety. Such molecules are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2][3] Accurate and robust quantification of this analyte is paramount for quality control, pharmacokinetic studies, and formulation development. This guide provides detailed application notes and validated protocols for the quantitative analysis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be self-validating, adhering to the principles of scientific integrity and grounded in authoritative guidelines.

Chemical Structure and Properties

A thorough understanding of the analyte's structure is fundamental to selecting and optimizing analytical methods.

Caption: Chemical structure of the analyte.

The presence of the trifluoromethyl group imparts specific properties, such as increased lipophilicity and metabolic stability, which can influence chromatographic behavior and spectroscopic response.[4] The pyrazole and benzonitrile moieties contain chromophores suitable for UV detection in HPLC.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds.[5][6][7] For the target analyte, a reversed-phase method is recommended due to its polarity.

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The end-capping of the stationary phase minimizes peak tailing for the basic nitrogen atoms in the pyrazole ring.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[8] The addition of a small amount of acid, such as formic or phosphoric acid, helps to protonate the pyrazole nitrogens, leading to sharper peaks and more reproducible retention times. A gradient elution is employed to ensure efficient elution of the analyte while maintaining good resolution from potential impurities.

  • Detector: UV detection is selected based on the presence of aromatic rings (benzonitrile and pyrazole) which exhibit strong absorbance in the UV region. The detection wavelength is set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, water, and formic acid.
  • Reference standard of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (purity ≥ 99%).
  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range.[9] Filter the final solution through a 0.45 µm syringe filter before injection.[9]

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or determined λmax)

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be > 0.999.[6]
  • Quantify the amount of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile in the sample by interpolating its peak area from the calibration curve.

    Caption: HPLC-UV Experimental Workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11] For pyrazole derivatives, GC-MS can be highly effective, although thermal stability should be considered.[12]

Causality Behind Experimental Choices
  • Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is selected to separate compounds based on their boiling points. The analyte, with its molecular weight and functional groups, is expected to have sufficient volatility for GC analysis.

  • Oven Temperature Program: A temperature gradient is employed to ensure the efficient elution of the analyte and to separate it from other components in the sample matrix. The initial temperature is held low to focus the analyte at the head of the column, and then ramped up to elute the compound in a reasonable time with good peak shape.

  • Mass Spectrometry: Electron Ionization (EI) is used to generate reproducible fragmentation patterns for structural elucidation and library matching. Selected Ion Monitoring (SIM) mode is utilized for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, capillary column, and a mass selective detector.
  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • High-purity helium as the carrier gas.
  • Reference standard of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile.
  • GC-grade solvents (e.g., ethyl acetate, dichloromethane).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a GC-compatible solvent like ethyl acetate.
  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in ethyl acetate to concentrations appropriate for GC-MS analysis (e.g., 0.1 µg/mL to 10 µg/mL).
  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature250 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 50-500 (for qualitative analysis)
SIM IonsTo be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragments)

4. Data Analysis and Quantification:

  • Obtain the full scan mass spectrum of the reference standard to identify the molecular ion and characteristic fragment ions.
  • For quantification, operate the mass spectrometer in SIM mode, monitoring at least two or three characteristic ions.
  • Construct a calibration curve by plotting the peak area of the primary SIM ion against the concentration.
  • Quantify the analyte in the sample using the calibration curve.

    Caption: GC-MS Experimental Workflow.

III. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Due to the presence of a trifluoromethyl group, ¹⁹F qNMR presents a highly specific and powerful method for quantification.[13][14] A key advantage of qNMR is that it can be a primary ratio method, allowing for quantification without a reference standard of the analyte itself, provided a certified internal standard is used.[15][16]

Causality Behind Experimental Choices
  • Nucleus: ¹⁹F is chosen for its 100% natural abundance and high gyromagnetic ratio, leading to high sensitivity. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it ideal for the analysis of complex mixtures.[14]

  • Internal Standard: A certified internal standard containing fluorine, with a known purity and a resonance that does not overlap with the analyte signal, is crucial for accurate quantification. Trifluoroacetic acid (TFA) or another suitable fluorinated compound can be used.[14]

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. Acetonitrile-d₃ or DMSO-d₆ are common choices.

  • Acquisition Parameters: A sufficient relaxation delay (D1) is critical for accurate quantification in NMR. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure complete relaxation and accurate signal integration.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • NMR spectrometer with a ¹⁹F probe.
  • Certified internal standard (e.g., trifluoroacetic acid of known purity).
  • Deuterated solvent (e.g., Acetonitrile-d₃).
  • High-precision analytical balance.
  • NMR tubes.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing the analyte into a vial.
  • Accurately weigh a known amount of the internal standard into the same vial.
  • Dissolve the mixture in a precise volume of the deuterated solvent.
  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

ParameterRecommended Setting
Nucleus¹⁹F
Pulse ProgramStandard single pulse experiment
Relaxation Delay (D1)≥ 5 x T₁ (longest T₁ of analyte and internal standard) - typically 30-60 seconds
Number of Scans16 or higher for good signal-to-noise
Spectral WidthSufficient to cover both analyte and internal standard signals (e.g., -200 to 200 ppm)
Temperature298 K

4. Data Processing and Quantification:

  • Apply a Fourier transform to the acquired FID.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals corresponding to the trifluoromethyl group of the analyte and the fluorine signal(s) of the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    G cluster_workflow ¹⁹F qNMR Workflow A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire ¹⁹F NMR spectrum with optimized parameters (long D1) C->D E Process spectrum (phasing, baseline correction) D->E F Integrate analyte and internal standard signals E->F G Calculate purity/concentration using the qNMR equation F->G

    Caption: ¹⁹F qNMR Experimental Workflow.

IV. Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[17][18] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18][19][20]

Validation Parameters

The following parameters should be evaluated for the quantitative methods (HPLC and GC-MS):

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (impurities, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For qNMR, the validation focuses on ensuring the purity and stability of the internal standard, the accuracy of the weighing process, and the optimization of acquisition parameters to ensure accurate integration.

Conclusion

The choice of analytical method for the quantification of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and widely accessible method for routine quality control. GC-MS provides high sensitivity and specificity, particularly when coupled with SIM mode. ¹⁹F qNMR is a powerful, highly specific, and potentially primary method for accurate quantification, especially for purity assessment of the neat material. All methods must be properly validated to ensure the integrity and reliability of the generated data.

References

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. (2024, August 17).
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC - PubMed Central. (n.d.).
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020, June 8).
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
  • Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... - ResearchGate. (n.d.).
  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods | Analytical Chemistry - ACS Publications. (2022, February 11).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra - National Institute of Standards and Technology. (2025, July 21).
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC - NIH. (2023, April 17).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH. (n.d.).
  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs - ResearchGate. (2025, August 5).
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31).
  • Analytical Methods - RSC Publishing. (n.d.).
  • ICH Guidelines for Analytical Method Validation - AMSbiopharma. (2025, July 22).
  • CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents. (n.d.).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.).
  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed. (n.d.).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. (n.d.).
  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR | ChemRxiv. (2025, April 10).
  • Gas chromatography–high-resolution time-of-flight mass spectrometry in pesticide residue analysis: advantages and limitations - vscht.cz. (2004, September 11).
  • The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and - OSTI. (n.d.).

Sources

Application Notes and Protocols for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been crafted for researchers, scientists, and drug development professionals on the use of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile in agrochemical research. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction: The Significance of Pyrazole Scaffolds in Modern Agrochemicals

The pyrazole ring is a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility and efficacy.[1][2] Its derivatives are prominent in commercial pesticides, functioning as insecticides, herbicides, and fungicides.[1][3][4][5] The success of this scaffold lies in its unique chemical properties that allow for diverse substitutions, leading to compounds with specific modes of action and improved performance.[2]

The subject of this guide, 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile, represents a promising candidate for agrochemical research. Its structure incorporates several key features that are known to enhance biological activity:

  • The Pyrazole Core: Provides a stable and versatile platform for biological activity.[2]

  • The Trifluoromethyl Group (-CF3): This common feature in modern agrochemicals can enhance metabolic stability and binding affinity to target proteins.[6][7]

  • The Benzonitrile Moiety: This group can contribute to the molecule's overall bioactivity and potential modes of action.

This document will provide detailed protocols for the synthesis and comprehensive screening of this compound for its potential insecticidal, herbicidal, and fungicidal properties.

Synthesis Protocol: A Plausible Route to 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Diagram of Synthetic Workflow

SynthesisWorkflow A Starting Materials B Step 1: Condensation Reaction A->B Reagents & Conditions C Step 2: Cyclization B->C Acid/Base Catalyst D Step 3: Functional Group Interconversion C->D Reagents for Nitrile Formation E Final Product D->E Purification

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Step-by-Step Protocol:

  • Synthesis of the Pyrazole Core: The synthesis would likely begin with the condensation of a 1,3-dicarbonyl compound containing a trifluoromethyl group with methylhydrazine. This is a common and effective method for forming the pyrazole ring.[6]

  • Introduction of the Benzonitrile Moiety: The resulting pyrazole intermediate would then be coupled with a suitably substituted benzene ring containing a precursor to the nitrile group, or the nitrile group itself. This could be achieved through various cross-coupling reactions.

  • Purification and Characterization: The final product would be purified using standard techniques such as column chromatography, and its structure confirmed by analytical methods like NMR and mass spectrometry.[6]

Agrochemical Screening Protocols

A systematic screening process is essential to evaluate the potential of a novel compound as an insecticide, herbicide, or fungicide.[9]

Diagram of Agrochemical Screening Workflow

ScreeningWorkflow A Test Compound 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile B Primary Screening (High Concentration) A->B C Insecticidal Assay B->C D Herbicidal Assay B->D E Fungicidal Assay B->E F Secondary Screening (Dose-Response) C->F D->F E->F G LC50 Determination F->G H GR50 Determination F->H I EC50 Determination F->I J Lead Compound Identification G->J H->J I->J

Caption: A typical workflow for screening novel agrochemical candidates.

General Preparation of Test Solutions
  • Stock Solution: Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent like acetone or DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations for dose-response studies.

Insecticidal Activity Screening

Many pyrazole-containing compounds exhibit potent insecticidal activity.[10][11][12]

Protocol for a Leaf-Dip Bioassay against Plutella xylostella (Diamondback Moth):

  • Insect Rearing: Maintain a healthy colony of P. xylostella on cabbage or an artificial diet.

  • Leaf Preparation: Cut leaf discs from cabbage plants.

  • Treatment: Dip the leaf discs in the test solutions for 30 seconds and allow them to air dry. A solvent-only dip serves as the negative control.

  • Infestation: Place the treated leaf discs in Petri dishes with a set number of second-instar larvae.

  • Incubation: Incubate the Petri dishes at 25°C and 60-70% relative humidity.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Herbicidal Activity Screening

Pyrazole derivatives have also been successfully developed as herbicides.[2][13][14]

Protocol for Pre- and Post-Emergence Herbicidal Assays:

  • Plant Species: Use representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.

  • Pre-Emergence Assay:

    • Sow seeds in pots filled with soil.

    • Apply the test solutions to the soil surface.

    • Place the pots in a greenhouse and water regularly.

    • Assess phytotoxicity (visual injury) and growth inhibition after 14-21 days.

  • Post-Emergence Assay:

    • Grow the plants to the 2-3 leaf stage.

    • Spray the plants with the test solutions until runoff.

    • Return the plants to the greenhouse.

    • Assess phytotoxicity and growth inhibition after 14-21 days.

  • Data Analysis: Calculate the GR50 (concentration causing 50% growth reduction) for each species.

Fungicidal Activity Screening

The pyrazole scaffold is also present in many effective fungicides.[15]

Protocol for an in vitro Poisoned Food Assay against Fusarium graminearum:

  • Fungal Culture: Maintain a pure culture of F. graminearum on potato dextrose agar (PDA).

  • Media Preparation: Amend molten PDA with the test solutions to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug from the edge of an actively growing culture onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Growth Measurement: Measure the colony diameter after the control plate (PDA with solvent only) has reached full growth.

  • Data Analysis: Calculate the EC50 (effective concentration to inhibit 50% of mycelial growth).

Hypothetical Mode of Action (MoA)

The structural features of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile suggest potential modes of action. For instance, many pyrazole insecticides act on the insect's nervous system.[11]

Diagram of a Hypothetical Signaling Pathway Disruption

MoA A Neurotransmitter Release B Receptor Binding A->B C Ion Channel Opening B->C F Receptor Blockage D Nerve Impulse Propagation C->D G Paralysis and Death D->G Disruption leads to E Test Compound E->F F->C Inhibition

Caption: A simplified diagram showing a possible mode of action for a neurotoxic insecticide.

Based on its structure, this compound could potentially interfere with neurotransmitter receptors or ion channels in insects, leading to paralysis and death. Further research, such as target-based screening and electrophysiology studies, would be necessary to elucidate the precise mode of action.

Data Presentation

The results of the agrochemical screening should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Summary of Bioactivity for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Bioassay TypeTarget OrganismParameterValue (ppm)
InsecticidalPlutella xylostellaLC50[Insert Data]
HerbicidalEchinochloa crus-galliGR50 (Pre)[Insert Data]
GR50 (Post)[Insert Data]
Amaranthus retroflexusGR50 (Pre)[Insert Data]
GR50 (Post)[Insert Data]
FungicidalFusarium graminearumEC50[Insert Data]

Conclusion

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile represents a promising starting point for the discovery of new agrochemicals. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. By systematically applying these methods, researchers can effectively assess its potential as a lead compound for the development of next-generation crop protection solutions.

References

  • Vertex AI Search. (n.d.). Cas 1297537-37-1, 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile | lookchem.
  • Vertex AI Search. (n.d.). The Essential Role of Pyrazole Intermediates in Modern Herbicides.
  • Vertex AI Search. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 - ChemicalBook.
  • Vertex AI Search. (n.d.). 2-Chloro-4-(1h-pyrazol-5-yl)benzonitrile hydrochloride - ChemBK.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • MySkinRecipes. (n.d.). 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • PMC. (n.d.). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance.
  • PMC - NIH. (2024, April 2). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens.
  • ACS Publications. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Vertex AI Search. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Computational Chemistry | Blog. (2026, January 16). Advances in Drug Discovery Research for Agrochemistry.
  • PubMed. (2025, October 1). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ResearchGate. (2025, August 6). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method | Request PDF.
  • Vertex AI Search. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • Vertex AI Search. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry.
  • Taylor & Francis. (2023, October 23). Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety.
  • Vertex AI Search. (n.d.). Agrochemical Discovery - Building the Next Generation of Insect Control Agents.
  • Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • SCI Journals. (2019, August 20). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor.
  • PubMed. (n.d.). 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.
  • Vertex AI Search. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
  • PMC - NIH. (2016, February 27). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.

Sources

Starting materials for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-PYR [1]

Executive Summary

This application note details the synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile , a critical pharmacophore found in advanced agrochemicals (e.g., Cyantraniliprole) and emerging ROR


 modulators.[1]

Achieving high isomeric purity for 1-methyl-3,5-disubstituted pyrazoles is historically challenging due to tautomeric ambiguity during cyclization.[1] This guide presents two distinct protocols:

  • Route A (Modular): A Suzuki-Miyaura cross-coupling approach.[1][2] Recommended for medicinal chemistry due to guaranteed regiochemistry and high functional group tolerance.[1]

  • Route B (De Novo): A cyclocondensation approach.[1][3] Recommended for process scale-up , offering superior atom economy but requiring strict thermal control to minimize the formation of the 1,3-isomer.

Retrosynthetic Analysis & Strategy

The target molecule features a pyrazole core substituted at the


-1, 

-3, and

-5 positions.[1] The steric bulk of the ortho-benzonitrile group at

-5 and the electron-withdrawing nature of the

group at

-3 dictate the synthetic strategy.[1]
Strategic Disconnection Diagram

Retrosynthesis Target Target Molecule 2-[1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-yl]benzonitrile RouteA_Node Route A: Suzuki Coupling (High Regiocontrol) Target->RouteA_Node Disconnection 1 RouteB_Node Route B: Cyclocondensation (Atom Economy) Target->RouteB_Node Disconnection 2 Boronic 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ylboronic acid RouteA_Node->Boronic Halide 2-Bromobenzonitrile RouteA_Node->Halide Hydrazine Methylhydrazine RouteB_Node->Hydrazine Diketone 3-(2-Cyanophenyl)-1,1,1- trifluoropropane-1,3-dione RouteB_Node->Diketone

Figure 1: Retrosynthetic disconnection showing the Modular (Suzuki) and De Novo (Cyclization) pathways.[1]

Route A: Modular Synthesis via Suzuki-Miyaura Coupling

Primary Application: Research Scale (mg to g), SAR studies. Rationale: This route utilizes a pre-functionalized pyrazole boronic acid where the


-methyl and 

positions are already fixed.[1] This eliminates the risk of forming the unwanted regioisomer (1-methyl-5-trifluoromethyl-3-aryl) during the reaction.[1]
Starting Materials
ReagentCAS NumberEq.Role
2-Bromobenzonitrile 2042-37-7 1.0Electrophile
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid 1217501-59-1 1.2Nucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂95464-05-40.05Catalyst
Potassium Carbonate (K₂CO₃)584-08-73.0Base
1,4-Dioxane / Water (4:[1]1)N/ASolventSolvent System
Detailed Protocol

Step 1: Inertion

  • Charge a microwave vial or round-bottom flask with 2-bromobenzonitrile (1.0 equiv) and boronic acid (1.2 equiv).

  • Add

    
     (3.0 equiv).[1]
    
  • Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

Step 2: Solvation & Catalysis

  • Add degassed 1,4-dioxane/water (4:1 ratio, concentration ~0.1 M relative to bromide).

  • Add Pd(dppf)Cl₂ (5 mol%).[1] Note: Pd(PPh₃)₄ is a viable alternative but Pd(dppf)Cl₂ often shows higher turnover for sterically hindered ortho-substituted aryl halides.[1]

  • Purge again for 2 minutes.

Step 3: Reaction

  • Thermal: Heat to 90°C for 12–16 hours.

  • Microwave (Alternative): Irradiate at 110°C for 45 minutes.

  • Monitor by LC-MS.[1] The target mass (M+H) is ~252.07. Look for the disappearance of the bromide.

Step 4: Workup & Purification

  • Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[1]

  • Partition the filtrate between EtOAc and water. Wash the organic layer with brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO₂).[1]

    • Eluent: Hexanes/EtOAc (Gradient 0%

      
       20%).[1]
      
    • Rf: The product typically elutes earlier than the boronic acid and protodeboronated byproducts.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or oxidationEnsure rigorous degassing; switch to XPhos Pd G2 for difficult substrates.[1]
Protodeboronation Boronic acid instabilitySwitch to the corresponding pinacol ester or potassium trifluoroborate salt.
Homocoupling Excess OxygenVerify inert atmosphere; reduce catalyst loading.[1]

Route B: De Novo Synthesis via Cyclocondensation

Primary Application: Process Scale (>100g), Cost-sensitive production.[1] Rationale: This route builds the pyrazole ring from acyclic precursors. While more atom-economical, it requires strict control over pH and temperature to favor the formation of the 1,5-disubstituted isomer over the 1,3-isomer.

Starting Materials
ReagentCAS NumberEq.Role
3-(2-Cyanophenyl)-1,1,1-trifluoropropane-1,3-dione Prep.1.01,3-Dielectrophile
Methylhydrazine 60-34-4 1.1Dinucleophile
Ethanol (Absolute)64-17-5SolventSolvent
Acetic Acid (Glacial)64-19-70.1Catalyst

Note: The diketone precursor is synthesized via Claisen condensation of 2-acetylbenzonitrile with ethyl trifluoroacetate using NaH or LiHMDS.[1]

Regioselectivity Mechanism

The reaction produces two isomers.[3][4] We desire Isomer A (1-Me-5-Aryl).

  • Mechanism: Methylhydrazine (

    
    ) has two nucleophilic nitrogens.[1] The 
    
    
    
    group is generally more nucleophilic and attacks the most electrophilic carbonyl first.
  • Electronic Bias: The carbonyl adjacent to the

    
     group is significantly more electrophilic than the carbonyl adjacent to the aryl ring.
    
  • Pathway:

    • 
       attacks 
      
      
      
      .[1]
    • Formation of intermediate hydrazone.[1]

    • 
       attacks 
      
      
      
      to close the ring.
    • Result: The Methyl group ends up on the nitrogen adjacent to the Aryl group (

      
      -1, 
      
      
      
      -5 relationship). This favors the desired target.
Detailed Protocol

Safety Alert: Methylhydrazine is highly toxic, carcinogenic, and volatile. All operations must be performed in a fume hood with appropriate PPE.[1]

Step 1: Condensation

  • Dissolve 3-(2-cyanophenyl)-1,1,1-trifluoropropane-1,3-dione in ethanol (0.5 M).

  • Cool the solution to 0°C.

  • Add Acetic Acid (10 mol%). Acid catalysis promotes the initial attack on the ketone.

  • Add Methylhydrazine (1.1 equiv) dropwise over 30 minutes. Slow addition is crucial to control exotherm.

Step 2: Cyclization

  • Allow the mixture to warm to room temperature.

  • Heat to reflux (78°C) for 4–6 hours.

  • Monitor by HPLC.[1][5] Distinguish isomers by retention time (the 1,5-isomer usually elutes differently than the 1,3-isomer due to dipole moment differences).

Step 3: Isolation

  • Concentrate the ethanol to ~20% volume.

  • Add ice-cold water. The product should precipitate.[5]

  • Filter the solid.[6]

  • Recrystallization: Recrystallize from Ethanol/Water or Heptane/EtOAc to remove trace 1,3-isomer.[1]

Process Flow Diagram

ProcessFlow Start Start: Diketone in EtOH Add Add Methylhydrazine (0°C, Slow Addition) Start->Add Reflux Reflux 4-6h (Cyclization) Add->Reflux Quench Quench with Ice Water Reflux->Quench Filter Filtration & Recrystallization Quench->Filter

Figure 2: Workflow for the De Novo cyclization route.[1]

Analytical Characterization Standards

To validate the synthesis, the following data should be obtained.

TechniqueExpected Signal (Approximate)Interpretation
¹H NMR (CDCl₃)

4.05 (s, 3H)

-Methyl group.[1]

7.10 (s, 1H)
Pyrazole

-4 proton.[1]

7.50–7.90 (m, 4H)
Aromatic benzonitrile protons.
¹⁹F NMR

-62.0 ppm (s)

group.[1] Sharp singlet indicates purity.[1]
IR ~2230 cm⁻¹Nitrile (

) stretch.[1]
HRMS (ESI+)252.0743

consistent with

.

References

  • Suzuki Coupling of Trifluoromethylpyrazoles

    • Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.[1]

    • Source: Organic & Biomolecular Chemistry, 2009, 7, 2155-2161.
    • URL:[Link]

  • Regioselective Pyrazole Synthesis

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: J. Org.[1] Chem. (via PMC), 2023.

    • URL:[Link]

  • Industrial Synthesis of Methyl-Trifluoromethyl-Pyrazoles

    • Title: Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Patent WO2017084995A1).[1]

    • Source: Google Patents.[1]

    • URL
  • Crystal Structure Verification

    • Title: Crystal structure of 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)
    • Source: NIH / PubChem.[1]

    • URL:[Link]

Sources

Application Notes and Protocols: Cell Permeability Assays for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The assessment of cell permeability is a cornerstone of modern drug discovery, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed technical guide for evaluating the cell permeability of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile , a novel heterocyclic compound with potential therapeutic applications. We present a multi-tiered approach, beginning with the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, followed by the gold-standard Caco-2 bidirectional cell-based assay to investigate both passive and active transport mechanisms. The protocols herein are designed to be self-validating, incorporating essential quality controls to ensure data integrity and reproducibility for researchers in pharmaceutical and biotechnology settings.

Introduction: The Permeability Question

For a drug to be effective, it must first reach its target site in the body. For orally administered drugs, this journey begins with absorption across the intestinal epithelium. A molecule's ability to traverse this cellular barrier is known as its permeability. Poor permeability is a leading cause of attrition in drug development pipelines. Therefore, early and accurate assessment of this parameter is critical.

Permeability is governed by two primary mechanisms:

  • Passive Diffusion: The movement of a compound across the lipid bilayer of a cell membrane, driven by the concentration gradient. This route is favored by small, lipophilic molecules.

  • Active Transport: The movement of a compound across the cell membrane mediated by transporter proteins. This can include uptake into the cell or efflux (pumping out of the cell), which is a common mechanism of drug resistance.

This guide will detail robust in vitro models to dissect these mechanisms for our compound of interest.

Compound Profile: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

While specific experimental data for this exact molecule is not widely published, we can infer its likely physicochemical properties based on its structure and related pyrazole derivatives, which are noted for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4]

  • Structure:

    Chemical Structure of the Target Compound

    (Image of the chemical structure would be placed here in a full document)

  • Key Features:

    • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is common in many pharmacologically active compounds.[1]

    • Trifluoromethyl Group (-CF3): Increases lipophilicity and can enhance metabolic stability and membrane penetration.

    • Benzonitrile Group: A phenyl ring with a nitrile (-C≡N) substituent, which can influence polarity and interactions with biological targets.

  • Predicted Properties (for Assay Design):

    • Molecular Weight: Approximately 279.23 g/mol .

    • Predicted LogP (cLogP): The presence of both lipophilic (trifluoromethyl, phenyl) and polar (nitrile, pyrazole nitrogens) groups suggests a moderate lipophilicity. Compounds with a cLogP of less than 5.0 generally have a reasonable probability of being well-absorbed.[5] This makes it a suitable candidate for both passive and potentially active transport mechanisms.

Assay Strategy: A Two-Tiered Approach

To build a comprehensive permeability profile, we employ a strategy that balances throughput with biological relevance.

  • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay): This non-cell-based assay serves as a rapid, cost-effective screen for passive transcellular permeability.[6] It isolates the contribution of passive diffusion, providing a baseline permeability value.

  • Tier 2: Caco-2 Bidirectional Assay: This is a highly validated cell-based model that uses human colorectal adenocarcinoma cells.[7][8] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the intestinal barrier.[7][9] This assay allows for the determination of active efflux in addition to passive permeability.

G cluster_0 Permeability Assessment Strategy A Compound Synthesis 2-[...]-benzonitrile B Tier 1: PAMPA (High-Throughput Screen) A->B D Tier 2: Caco-2 Assay (Biological Model) A->D C Passive Permeability (Pe) B->C Isolates Passive Diffusion G Final Permeability Classification (Low / Moderate / High) C->G E Apparent Permeability (Papp) D->E Passive + Active Transport F Efflux Ratio (ER) D->F Identifies Efflux E->G F->G G cluster_0 PAMPA Workflow Prep 1. Prepare Solutions - Test Compound (10 mM stock) - Buffer (PBS, pH 7.4) - Lipid Solution (Lecithin/Dodecane) Coat 2. Coat Donor Plate Apply 5 µL lipid solution to each well membrane Prep->Coat Add 3. Add Solutions - 300 µL Buffer to Acceptor Plate - 150 µL Test Compound to Donor Plate Coat->Add Incubate 4. Assemble & Incubate Place Donor on Acceptor Plate Incubate 5-18 hours at RT Add->Incubate Analyze 5. Quantify Measure compound concentration in Donor and Acceptor wells (LC-MS/MS or UV-Vis) Incubate->Analyze Calc 6. Calculate Pe Determine permeability coefficient Analyze->Calc

Caption: Step-by-step workflow for the PAMPA experiment.

Detailed Protocol
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile in 100% DMSO.

    • Prepare the final dosing solution by diluting the stock solution to 10 µM in Phosphate Buffered Saline (PBS), pH 7.4. The final DMSO concentration should be ≤1%.

    • Prepare the acceptor buffer: PBS, pH 7.4.

    • Prepare the lipid solution: 1-2% (w/v) L-α-phosphatidylcholine (lecithin) in dodecane.

  • Assay Procedure:

    • Use a 96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest). This consists of a filter "donor" plate and a solid "acceptor" plate.

    • Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

    • Add 150 µL of the test compound dosing solution to the donor wells. Include wells for high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls.

    • Cover the plate assembly and incubate at room temperature for 5 to 18 hours in a chamber with a wet paper towel to minimize evaporation. [10][11][12]

  • Quantification and Analysis:

    • After incubation, determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a validated analytical method, typically LC-MS/MS for high sensitivity and specificity. Also measure the initial donor concentration (CD(0)).

    • Self-Validation: Include a well with Lucifer Yellow, a membrane-impermeant fluorescent dye, to check the integrity of the artificial membrane. [11][12]High levels of Lucifer Yellow in the acceptor well indicate a compromised membrane.

  • Data Calculation: The effective permeability (Pe) in cm/s is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (VD + VA) ) / ( Area * Time ) Where:

    • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Interpretation of Results
Permeability ClassEffective Permeability (Pe) (10⁻⁶ cm/s)Predicted In Vivo Absorption
High > 15> 85%
Moderate 1 - 1520 - 85%
Low < 1< 20%

Protocol 2: Caco-2 Bidirectional Permeability Assay

Principle

This assay measures the flux of a compound across a confluent monolayer of Caco-2 cells cultured on a permeable filter insert. [7]By measuring transport from the apical (A, gut lumen side) to the basolateral (B, blood side) and from B to A, we can calculate both the apparent permeability (Papp) and the Efflux Ratio (ER). An ER greater than 2 suggests the compound is actively pumped out by efflux transporters like P-gp. [13]

Experimental Workflow

G cluster_1 Caco-2 Workflow Culture 1. Cell Culture Grow Caco-2 cells in flasks (Passages 25-40) Seed 2. Seed on Transwells Seed cells onto permeable inserts in 24-well plates Culture->Seed Differentiate 3. Differentiate Culture for 21-28 days until a confluent monolayer forms Seed->Differentiate QC 4. Monolayer QC Measure TEER (>200 Ω·cm²) Perform Lucifer Yellow Assay Differentiate->QC Transport 5. Transport Experiment Add compound to A or B side Incubate for 2 hours at 37°C QC->Transport Quantify 6. Quantify Measure compound concentration in donor and receiver chambers (LC-MS/MS) Transport->Quantify Calculate 7. Calculate - Papp (A→B) & (B→A) - Efflux Ratio (ER) Quantify->Calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture Caco-2 cells (passages 25-40 are recommended for stable P-gp expression) in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). * Seed cells onto permeable Transwell™ inserts (e.g., 0.4 µm pore size, 24-well format) at a density of ~150,000 cells/well.

    • Culture the cells for 21-28 days, changing the media every 2-3 days, to allow for differentiation into a polarized monolayer. [9]

  • Monolayer Integrity Verification (Self-Validation):

    • Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each monolayer using an epithelial voltohmmeter. Only use monolayers with TEER values >200-400 Ω·cm² (the exact value can be lab-dependent but should be consistent). [9][14][15]This confirms the formation of tight junctions.

    • Lucifer Yellow (LY) Permeability: After the main transport experiment, assess paracellular flux by adding LY (100 µM) to the apical side and measuring its appearance in the basolateral side after 1-2 hours. [16][17]The Papp of LY should be low (<1.0 x 10⁻⁶ cm/s), confirming the monolayer remained intact throughout the experiment.

  • Transport Experiment:

    • Wash the monolayers gently with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

    • A→B Transport: Add the dosing solution (10 µM test compound in transport buffer) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • B→A Transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Include positive (Propranolol, high permeability) and negative (Atenolol, low permeability; Digoxin, P-gp substrate) controls. * Incubate the plates at 37°C with gentle shaking (e.g., 70-90 rpm) for up to 2 hours. [17] * At the end of the incubation, take samples from both the donor and receiver chambers for analysis by LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) in cm/s is calculated as: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration in the donor chamber (µmol/cm³).

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

Interpretation of Results
Papp (A→B) (10⁻⁶ cm/s)Permeability Class
> 10High
1 - 10Moderate
< 1Low
Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Potential substrate for efflux transporters (e.g., P-gp)

If the ER is ≥ 2, a follow-up experiment can be performed in the presence of a specific P-gp inhibitor like verapamil. [13]A significant reduction in the ER in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Summary & Conclusion

This application note provides a robust, validated framework for assessing the cell permeability of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile. By first using the PAMPA assay, researchers can quickly determine the compound's capacity for passive diffusion. Following up with the Caco-2 bidirectional assay provides a more biologically complete picture, elucidating the interplay between passive permeability and active efflux transport. Together, these assays generate critical data to guide lead optimization and predict the in vivo oral absorption potential of this promising compound class.

References

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  • Gomes, A., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. National Institutes of Health. Available at: [Link]

  • Ekins, S., et al. (2006). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Institutes of Health. Available at: [Link]

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  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • EMD Millipore. (n.d.). Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]

  • Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. National Institutes of Health. Available at: [Link]

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  • Evotec. P-glycoprotein Inhibition Service. Available at: [Link]

  • ACS Publications. Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. Available at: [Link]

  • Corning Life Sciences. (n.d.). Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Taylor & Francis Online. (2008). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • Eurofins Discovery. P-gp substrate assessment (Caco-2) - US. Available at: [Link]

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  • Al-Suhaimi, E. A., et al. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health. Available at: [Link]

  • JoVE. (2023). Lucifer Yellow -Robust Paracellular Permeability Marker In Cell Model l Protocol Preview. YouTube. Available at: [Link]

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  • Zhao, W., et al. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE. Available at: [Link]

  • ResearchGate. Guidelines for PAMPA. H: hours; Min: minutes; OD: Optical density; UV:.... Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with fluorinated heterocyclic compounds. As a senior application scientist, I understand that the introduction of fluorine into a heterocyclic scaffold, while offering numerous advantages in medicinal chemistry, can introduce significant complexities into the purification process.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols to streamline your purification workflows.

The principles outlined here are grounded in extensive field experience and a deep understanding of the underlying chemical principles that govern the behavior of these fascinating molecules. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system you can trust.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise during the purification of fluorinated heterocyclic compounds.

Q1: Why are fluorinated heterocyclic compounds so challenging to purify compared to their non-fluorinated analogs?

A1: The unique physicochemical properties imparted by fluorine are at the heart of these purification challenges.[1][2] Key factors include:

  • Altered Polarity and Solubility: Fluorine's high electronegativity can dramatically alter a molecule's polarity and solubility profile, often making traditional solvent systems less effective.

  • Changes in pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring.[2][3][4] This change in basicity affects the compound's ionization state and its interaction with chromatographic stationary phases.

  • Unique Intermolecular Interactions: Fluorinated compounds can participate in fluorous-fluorous interactions, which can be leveraged for purification but can also lead to unexpected chromatographic behavior.[2]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities often co-elute with the target compound in standard chromatographic systems.[2]

Q2: I'm observing significant peak tailing with my basic fluorinated heterocycle during reverse-phase HPLC. What is the likely cause and how can I fix it?

A2: Peak tailing for basic analytes is a common issue in reverse-phase HPLC and is often exacerbated with fluorinated compounds.[5][6] The primary culprit is the interaction between the basic nitrogen of your heterocycle and acidic silanol groups present on the surface of silica-based stationary phases.[5]

Here’s a systematic approach to troubleshoot and resolve this issue:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units above the pKa of your basic fluorinated heterocycle.[7] This will keep the analyte in its neutral, unprotonated form, minimizing ionic interactions with the stationary phase.

  • Use of Mobile Phase Additives: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), into your mobile phase.[7][8] These additives act as silanol blockers, competing with your analyte for interaction with the active sites on the silica.

  • Column Selection:

    • End-Capped Columns: Utilize a well-end-capped C8 or C18 column to reduce the number of accessible silanol groups.[7]

    • Fluorinated Phases: Consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase.[5][9] These columns offer different selectivity based on dipole-dipole, π-π, and ion-exchange interactions, which can be beneficial for separating fluorinated compounds.[9][10]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[5][7] Try diluting your sample and reinjecting.

Q3: My fluorinated heterocyclic compound is highly polar and doesn't retain on a C18 column. What are my options?

A3: This is a frequent challenge, as highly polar compounds have minimal interaction with nonpolar stationary phases. Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[11][12][13] It typically uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][13]

  • Aqueous Normal-Phase Chromatography: This is another term for HILIC, emphasizing the use of aqueous mobile phases with polar stationary phases.[11][14]

  • Fluorinated Stationary Phases: As mentioned before, PFP and other fluorinated phases can provide unique retention mechanisms that may be effective for polar analytes where traditional C18 columns fail.[9][15][16]

Q4: I suspect my fluorinated compound is degrading on the silica gel of my flash column. How can I confirm this and what are the alternatives?

A4: Compound instability on silica gel is a known issue, particularly for sensitive molecules.[17][18]

  • Stability Check: To quickly check for stability, spot your compound on a TLC plate, and then place a small amount of silica gel on top of the spot. After a short period, elute the plate and compare the spot to a reference spot without silica. If you see degradation products, your compound is likely unstable on silica.

  • Alternative Stationary Phases:

    • Alumina: Alumina can be a good alternative to silica and is available in neutral, acidic, or basic forms to match the properties of your compound.

    • Florisil®: This magnesium silicate-based adsorbent is another option for compounds that are sensitive to the acidity of silica gel.

    • Reverse-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reverse-phase flash chromatography using a C18-functionalized silica is a powerful alternative.[19]

Q5: I'm struggling to remove a persistent solvent that seems to form an azeotrope with my fluorinated compound during workup. What can I do?

A5: Azeotropes, or constant boiling point mixtures, can be notoriously difficult to break.[20] Here are a few techniques to consider:

  • Azeotropic Distillation with an Entrainer: Adding a third component, an "entrainer," can form a new, lower-boiling azeotrope with one of the original components, allowing for its removal.[20][21][22] For example, adding benzene or cyclohexane can help remove water from ethanol.[21]

  • Pressure-Swing Distillation: The composition of some azeotropes is sensitive to pressure.[21][23] By running two distillation columns at different pressures, it's possible to separate the components.[21]

  • Extractive Distillation: This method involves adding a high-boiling, non-volatile solvent that alters the relative volatility of the azeotropic mixture's components without forming a new azeotrope.[23]

  • Liquid-Liquid Extraction (LLE): If there is a significant difference in the solubility of the azeotropic components in an immiscible solvent, LLE can be an effective separation method.[21]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for common purification challenges.

Chromatography Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution - Inappropriate stationary phase- Incorrect mobile phase composition- Low column efficiency- Stationary Phase: Try a column with a different selectivity (e.g., PFP or C8 instead of C18).[9]- Mobile Phase: Optimize the organic modifier and/or pH.[7]- Gradient: Adjust the gradient slope for better separation.- Flow Rate: Lower the flow rate to improve efficiency.
Peak Fronting - Sample overload- Sample dissolved in a stronger solvent than the mobile phase- Sample Concentration: Dilute the sample.[7]- Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged column frit- Column void- Frit: Back-flush the column (if recommended by the manufacturer).- Column Void: Replace the column.
Irreproducible Retention Times - Column not equilibrated- Mobile phase composition changing- Temperature fluctuations- Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection.- Mobile Phase: Freshly prepare the mobile phase and ensure it is well-mixed.- Temperature: Use a column oven to maintain a constant temperature.

Experimental Protocols

Here are detailed protocols for key purification techniques discussed in this guide.

Protocol 1: Reverse-Phase HPLC Purification of a Moderately Polar Fluorinated Pyridine Derivative
  • Column Selection: Start with a high-quality C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size). If co-elution or poor peak shape is observed, consider a Pentafluorophenyl (PFP) column for alternative selectivity.[9][16]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

    • Rationale: TFA is an ion-pairing agent that can improve the peak shape of basic compounds by masking residual silanol interactions.[7]

  • Gradient Development (Scouting Run):

    • Start with a broad gradient to determine the approximate elution time of your compound (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 4 mL/min.

    • Detection: UV detection at a wavelength where your compound has strong absorbance.

  • Gradient Optimization (Preparative Run):

    • Based on the scouting run, create a shallower gradient around the elution point of your target compound to maximize resolution from impurities. For example, if your compound eluted at 50% B, you might run a gradient of 40-60% B over 30 minutes.

  • Sample Preparation and Injection:

    • Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or the initial mobile phase composition).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identify the fractions containing the desired product.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Cleanup of a Fluorous-Tagged Compound

This protocol is ideal for separating a fluorous-tagged target compound from non-fluorinated impurities.[24][25]

  • Cartridge Conditioning:

    • Wash a fluorous silica gel cartridge (e.g., with a –SiMe₂(CH₂)₂C₈F₁₇ bonded phase) with 1-2 column volumes of a strong organic solvent like tetrahydrofuran (THF) to activate the fluorous phase.[25]

    • Equilibrate the cartridge with 2-3 column volumes of the fluorophobic wash solvent (e.g., 80:20 methanol/water).[24]

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the loading solvent (e.g., DMF or a solvent mixture that ensures solubility).[24]

    • Load the sample onto the conditioned cartridge.

  • Fluorophobic Wash:

    • Wash the cartridge with several column volumes of the fluorophobic solvent (e.g., 80:20 methanol/water).[24]

    • Rationale: This step elutes the non-fluorinated (organic) impurities while the fluorous-tagged compound is retained on the stationary phase through fluorous-fluorous interactions.[24][25]

    • Collect this fraction and analyze to ensure no product has eluted.

  • Fluorophilic Elution:

    • Elute the desired fluorous-tagged compound with a fluorophilic solvent such as methanol, acetonitrile, or THF.[24]

    • Collect this fraction.

  • Analysis and Concentration:

    • Analyze the collected fluorophilic fraction for purity.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data and Visualization

Table 1: Comparison of Common HPLC Stationary Phases for Fluorinated Heterocycle Purification
Stationary Phase Primary Interaction Mechanism(s) Best Suited For Potential Drawbacks
C18 (Octadecylsilane) HydrophobicNon-polar to moderately polar compounds.Poor retention of highly polar compounds; peak tailing with basic compounds.[9]
C8 (Octylsilane) Hydrophobic (less than C18)Compounds with moderate hydrophobicity.Less retention for non-polar compounds compared to C18.[26]
PFP (Pentafluorophenyl) π-π, dipole-dipole, hydrophobic, shape selectivityAromatic, halogenated, and positional isomers.[9][15]May have lower hydrophobic retention than C18 for some analytes.
Amine (NH2) Normal-phase, weak anion exchange, HILICHighly polar compounds, sugars, organic acids.[11][12]Can be less stable at extreme pHs.
Diol Normal-phase, HILICPolar compounds, proteins.[14]Generally less retentive than bare silica in normal-phase.
Diagram 1: Decision-Making Workflow for Purification Method Selection

Purification_Workflow cluster_spe Specialized Cleanup start Crude Fluorinated Heterocycle check_polarity Assess Polarity start->check_polarity f_spe Fluorous-Tagged? start->f_spe If applicable check_stability Check Stability on Silica check_polarity->check_stability Moderately to Non-Polar hplc Preparative HPLC check_polarity->hplc Highly Polar np_flash Normal-Phase Flash Chromatography check_stability->np_flash Stable alt_np_flash Alternative Normal-Phase (Alumina, Florisil®) check_stability->alt_np_flash Unstable check_purity Assess Purity Level xtal Crystallization check_purity->xtal High Purity (>95%) rp_flash Reverse-Phase Flash Chromatography rp_flash->check_purity np_flash->check_purity alt_np_flash->check_purity hplc->check_purity f_spe->check_purity No F_SPE_Protocol Fluorous SPE f_spe->F_SPE_Protocol Yes

Caption: A decision-making workflow to guide the selection of an appropriate purification technique.

Diagram 2: Troubleshooting Peak Tailing in HPLC

Peak_Tailing_Troubleshooting start Peak Tailing Observed for Basic Fluorinated Heterocycle check_ph Is Mobile Phase pH > pKa + 2? start->check_ph check_overload Is Sample Overloaded? check_ph->check_overload Yes adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No add_additive Add Basic Additive (e.g., 0.1% TEA) change_column Switch to Alternative Column (e.g., PFP or End-Capped) add_additive->change_column Still Tailing resolved Problem Resolved add_additive->resolved Resolved change_column->resolved check_overload->add_additive No dilute_sample Dilute Sample check_overload->dilute_sample Yes adjust_ph->resolved dilute_sample->resolved

Caption: A systematic approach to troubleshooting peak tailing for basic fluorinated heterocycles in HPLC.

References

  • Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]

  • Lin, Y.-H., et al. (2012). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Mykhailiuk, P. K. (2018). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • Various Authors. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Hawach Scientific. C8-Fluorine HPLC Column. Hawach Scientific. [Link]

  • Petersen, A. B., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • MZ-Analysentechnik. Troubleshooting - Technical Support. MZ-Analysentechnik. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Wang, X., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography using Principal Component Analysis. ResearchGate. [Link]

  • Unknown Author. HPLC Troubleshooting Guide. Unknown Source. [Link]

  • Gouverneur, V., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Thayer, A. M. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • Koch Modular. Distillation. Koch Modular. [Link]

  • Wang, X., et al. (2019). The Dark Side of Fluorine. PMC. [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Biotage. Reversed-Phase Flash Purification. Biotage. [Link]

  • Verevkin, S. P., & Zaitsau, D. H. (2016). Azeotrope breaking using deep eutectic solvents. Pure. [Link]

  • Ni, C., & Hu, J. (2018). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Unknown Source. [Link]

  • Wikipedia. Azeotropic distillation. Wikipedia. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Various Authors. (2018). Which are the superior techniques for the separation of an azeotropic mixture?. Quora. [Link]

  • Various Authors. (2017). What are the methods used to separate azeotropic mixture by distillation?. Quora. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • Zhang, X., et al. (2024). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]

  • Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. [Link]

  • Various Authors. (2018). For highly polar compound, how to do the purification?. ResearchGate. [Link]

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Technical Support Center: Crystallization of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification and crystallization of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile . As a critical intermediate in the synthesis of amino-acetonitrile derivatives (AADs) like Monepantel, achieving high purity (>99.5%) is essential to prevent downstream failure in the sulfonyl-coupling steps.

The primary challenges with this molecule are regioisomer contamination (1-methyl-5-aryl vs. 1-methyl-3-aryl isomers) and oiling out due to its low melting point and lipophilic nature. This guide provides self-validating protocols to overcome these bottlenecks.

Module 1: Critical Process Parameters (CPP) & Solubility Profile

Solvent Selection Matrix

The trifluoromethyl group renders this molecule highly lipophilic, while the benzonitrile moiety adds polarizability. The most common failure mode is using a solvent system that is too polar, leading to low yields, or too non-polar, leading to oiling out.

Table 1: Solubility Data & Solvent Recommendations

Solvent SystemSolubility BehaviorApplicationRisk Factor
Dichloromethane (DCM) Very High (>500 mg/mL)Initial dissolution / ExtractionHigh: Too soluble for direct crystallization; yield loss.
Ethyl Acetate / Heptane Moderate / LowPrimary Crystallization System Low: Best balance for yield and impurity rejection.
Isopropanol (IPA) Temperature DependentPolishing / RecrystallizationMedium: Risk of solvate formation.
Toluene HighHot extractionMedium: Difficult to remove residual solvent (ICH limits).
Methanol / Water High / Very LowAnti-solvent crashHigh: Causes "oiling out" (LLPS) if added too fast.
Experimental Workflow: Metastable Zone Width (MSZW)

To prevent oiling out, you must operate within the Metastable Zone. Use the following logic flow to determine your seeding point.

MSZW_Determination Start Start: Saturation Temp (T_sat) Cooling Cool at 0.5°C/min Start->Cooling Nucleation Nucleation Observed (T_nuc)? Cooling->Nucleation Nucleation->Cooling No MSZW_Calc Calculate MSZW = T_sat - T_nuc Nucleation->MSZW_Calc Yes Decision Select Seeding Point MSZW_Calc->Decision Seed at T_sat - (0.2 * MSZW) Seed at T_sat - (0.2 * MSZW) Decision->Seed at T_sat - (0.2 * MSZW) Conservative Seed at T_sat - (0.5 * MSZW) Seed at T_sat - (0.5 * MSZW) Decision->Seed at T_sat - (0.5 * MSZW) Aggressive

Figure 1: Workflow for determining the Metastable Zone Width (MSZW) to optimize seeding temperatures.

Module 2: Impurity Rejection (The Regioisomer Challenge)

The Problem: 1,3- vs. 1,5-Isomers

During the cyclization of the hydrazine with the 1,3-diketone equivalent, two regioisomers are formed.[1] The target is the 1-methyl-5-aryl isomer. The 1-methyl-3-aryl isomer is the primary impurity. Because they have identical molecular weights and similar polarities, standard silica chromatography is inefficient at scale.

The Solution: "Salt Break" Purification

While the neutral molecule is hard to separate, the hydrochloride salts of the regioisomers often exhibit vastly different lattice energies. The CF3 group reduces the basicity of the pyrazole, but strong mineral acids can still protonate N2.

Protocol:

  • Dissolution: Dissolve the crude oil (containing both isomers) in Isopropyl Acetate (IPAc) (5 vol).

  • Acidification: Cool to 0–5°C. Sparge with anhydrous HCl gas or add HCl in Dioxane (1.1 eq).

  • Aging: Stir for 2 hours. The target isomer salt typically crystallizes, while the impurity salt remains in solution or forms an amorphous oil.

  • Filtration: Filter the solid salt.

  • Neutralization: Resuspend the cake in DCM/Water and neutralize with NaHCO3 to recover the pure free base.

Technical Insight: If the salt does not form easily due to the electron-withdrawing CF3 group, revert to Recrystallization from IPA/Water (80:20) . The 1,5-isomer packs more efficiently due to the twist angle between the phenyl and pyrazole rings compared to the flatter 1,3-isomer.

Module 3: Troubleshooting "Oiling Out" (LLPS)

Symptom: The solution becomes cloudy like milk (emulsion) before solids appear. This is Liquid-Liquid Phase Separation (LLPS). Cause: The crystallization temperature is below the oiling-out limit of the solvent system.

Remediation Protocol
  • Increase Temperature: Re-heat the mixture until the solution is clear (one phase).

  • Seed at High Temperature: Add 0.5 wt% pure seed crystals at T_sat - 2°C .

  • Slow Cooling: Cool at a rate of 0.1°C/min . The presence of seeds provides a surface for growth, bypassing the liquid-liquid phase boundary.

Oiling_Out_Fix Problem Problem: Oiling Out / Emulsion Check1 Is T_process < T_LLPS? Problem->Check1 Action1 Re-heat to Clear Solution Check1->Action1 Yes Action3 Reduce Anti-solvent Ratio Check1->Action3 No (Solubility Issue) Action2 Add Seeds (0.5 wt%) at High Temp Action1->Action2 Success Controlled Crystal Growth Action2->Success Action3->Success

Figure 2: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Frequently Asked Questions (FAQs)

Q1: My HPLC purity is stuck at 98.5% with 1.5% of the regioisomer. How do I get to >99.5%? A: This suggests isomorphous inclusion or agglomeration.

  • Fix: Switch from a "crash cooling" method to a thermal cycling method. Heat the slurry to dissolve fines (impurities are often trapped in fines) and cool slowly. Repeat 3 times. If that fails, use the "Salt Break" method described in Module 2.

Q2: The crystals are extremely fine needles and filter slowly. A: Needles indicate high supersaturation in one growth direction.

  • Fix: Change the solvent.[2][3][4] Switch from Ethyl Acetate/Heptane to Toluene/Heptane . Toluene often promotes blockier habits in pyrazoles due to π-π stacking interactions with the benzonitrile ring.

Q3: Can I use water as an anti-solvent? A: Only with extreme caution. Because the molecule is so hydrophobic, adding water to an alcoholic solution often causes immediate oiling out. If you must use water, add the organic solution into water (reverse addition) to maintain low supersaturation, or use a "co-solvent" like acetic acid.

References

  • Novartis AG. (2009). Organic Compounds (Monepantel Synthesis). US Patent App. 2009/0124676 A1. Link

  • BASF SE. (2011). Method for purifying pyrazoles via Acid Addition Salts. WO 2011/076194 A1. Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. Link

  • PubChem. (2025).[5][6][7][8] Compound Summary: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile.[9] National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a safety assessment before handling fluorinated pyrazoles or strong acids.

Sources

Validation & Comparative

The Isomer Effect: A Comparative Analysis of Pyrazole's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: The Privileged Scaffold and the Question of Isomerism

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory effects.[2][3][4] However, the nuanced relationship between the specific arrangement of substituents on the pyrazole ring—its isomerism—and the resulting biological activity is a critical factor often dictating the success or failure of a drug candidate. This guide provides a comparative analysis of pyrazole isomer biological activity, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic agents.

The synthetic accessibility of pyrazoles allows for the generation of various isomers, primarily regioisomers arising from the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines, leading to, for example, 1,3- and 1,5-disubstituted pyrazoles. The positioning of functional groups on the pyrazole core profoundly influences the molecule's steric and electronic properties, thereby dictating its interaction with biological targets.[1] Understanding these structure-activity relationships (SAR) at the isomeric level is paramount for optimizing drug efficacy and minimizing off-target effects.

Comparative Analysis of Biological Activity: Isomers in Action

The biological activity of pyrazole derivatives is exquisitely sensitive to the isomeric form of the molecule. This section delves into a comparative analysis of pyrazole isomers across key therapeutic areas, supported by quantitative experimental data.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of pyrazole derivatives is well-documented, with many compounds exerting their effects through the inhibition of crucial cellular signaling pathways.[3][5][6] However, the isomeric configuration can dramatically alter their cytotoxic potency.

A compelling example is seen in the differential activity of pyrazole-containing diarylureas and diarylamides. In a study exploring their antiproliferative effects across a panel of 58 cancer cell lines, isomeric positioning of substituents on the central pyrazole ring led to significant variations in potency.[7] For instance, compound 1e from this study, a diarylurea derivative, exhibited sub-micromolar IC50 values against the majority of the tested cell lines and demonstrated superior potency over the reference drug sorafenib.[7] This high activity is attributed to its specific isomeric arrangement, which allows for optimal binding to its molecular target, the V600E mutated B-RAF kinase (IC50 = 0.39 μM).[7]

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Doxorubicin

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Pyrazole Derivatives
Pyrazole Derivative A5.88.08.86-[8]
Pyrazole Derivative B7.74--82.49[3]
Standard Anticancer Drugs
Doxorubicin4.17--5.23[3]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

The data in Table 1 highlights the potent anticancer activity of pyrazole derivatives, with some compounds exhibiting efficacy comparable to the standard chemotherapeutic agent, doxorubicin.[3][8] The differences in IC50 values between different pyrazole derivatives underscore the critical role of their unique substitution patterns in determining their cytotoxic effects.

The anticancer activity of many pyrazole derivatives is mediated by their ability to induce programmed cell death, or apoptosis. This can be experimentally verified by observing changes in the expression of key apoptosis-related proteins. For example, the treatment of cancer cells with effective pyrazole compounds often leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases-3 and -9, which are hallmark events of apoptosis.[9]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptor Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Execution Caspases (Caspase-3) Execution Caspases (Caspase-3) Caspase-8 Activation->Execution Caspases (Caspase-3) Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Execution Caspases (Caspase-3) Apoptosis Apoptosis Execution Caspases (Caspase-3)->Apoptosis Pyrazole Isomer Pyrazole Isomer Pyrazole Isomer->Mitochondrial Stress Induces

Figure 2: Workflow for the MTT assay to determine the IC50 of pyrazole isomers.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole isomer for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. [10]3. Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA). [10]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity. [10]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of apoptotic pathways. [11] Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP). 7. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole isomer in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion: The Path Forward in Pyrazole-Based Drug Discovery

The evidence presented in this guide unequivocally demonstrates that the isomeric form of a pyrazole derivative is a critical determinant of its biological activity. Subtle changes in the substitution pattern on the pyrazole ring can lead to profound differences in potency, selectivity, and even the mechanism of action. For researchers in drug discovery, a deep understanding of the structure-activity relationships of pyrazole isomers is not merely an academic exercise but a fundamental prerequisite for the rational design of novel therapeutics.

The comparative analysis of anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data, underscores the importance of synthesizing and evaluating a diverse range of isomers in the early stages of drug development. The detailed experimental protocols provided herein offer a robust framework for conducting these essential biological evaluations. By leveraging this knowledge, scientists can more effectively navigate the complex landscape of pyrazole chemistry to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 1-19.
  • Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • Gante, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5659-5673.
  • Larsen, S. D., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4173-4177.
  • Gaba, M., & Mohan, C. (2016). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 1-20.
  • Kryštof, V., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. European Journal of Medicinal Chemistry, 129, 235-244.
  • El-Gamal, M. I., et al. (2018). Synthesis, in vitro antiproliferative activity, and kinase inhibitory effects of pyrazole-containing diarylureas and diarylamides. European Journal of Medicinal Chemistry, 156, 735-749.
  • de Oliveira, R. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649625.
  • ResearchGate. (n.d.). Western blot analysis of apoptosis related proteins in MDA-MB-231.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-associated proteins. Cells were.... Retrieved from [Link]

  • Moores Cancer Center. (n.d.). Protocols. Retrieved from [Link]

  • Kim, H. S., & Lee, H. K. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.7.
  • ResearchGate. (n.d.). Western blot analysis of apoptosis related proteins in MDA-MB-231.... Retrieved from [Link]

  • Moores Cancer Center. (n.d.). Protocols. Retrieved from [Link]

  • Geronikaki, A., et al. (2008). N-Substituted [phenyl-pyrazolo]-oxazin-2-thiones as COX-LOX inhibitors: influence of the replacement of the oxo -group with thioxo -. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 849-857.
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 1-19.
  • Choi, S., et al. (2011). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. Bioorganic & Medicinal Chemistry, 19(15), 4547-4556.
  • Karrouchi, K., et al. (2018).
  • Graphviz. (n.d.). Graphviz tutorial. Retrieved from [Link]

  • Kumari, S., Paliwal, S., & Chauhan, R. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • Manickavalli, E., et al. (2022). Computational Studies and Biological Evaluation on Synthesized Lead 1,3- diphenyl-4,5-dihydro-1H-pyrazole Moiety as Anti-Infective Agents. Anti-Infective Agents, 20(5), 106-120.
  • Inceler, N., et al. (2013). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 134-142.
  • ResearchGate. (n.d.). Reported pyrazole and pyrazoline drugs with anticancer activity. Retrieved from [Link]

  • Aly, A. A., & Mohamed, Y. A. (2010). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 15(12), 9039-9075.
  • Thatavarthi, P. (2019). One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones. International Journal of Pharmaceutical Sciences and Nanotechnology, 12(1), 4429-4436.
  • Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 174-185.
  • Hamada, N. M., & Abdo, N. Y. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10486.
  • ResearchGate. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

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Optimizing the Trifluoromethyl-Pyrazole Scaffold: A Comparative SAR Guide for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale[1]

The moiety 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile represents a privileged scaffold in modern medicinal chemistry and agrochemical discovery.[1] It serves as a critical pharmacophore in the development of Nuclear Receptor Antagonists (e.g., Androgen Receptor modulators) and GPCR ligands (e.g., CB1 antagonists).

This guide objectively compares the performance of this specific benzonitrile analog against its two primary structural alternatives: the Carboxamide bioisostere and the Regioisomeric impurity (5-CF3) .

Why this Scaffold?

  • The "Magic Methyl" Effect: The N-methyl group locks the pyrazole conformation, reducing entropic penalty upon binding.

  • The Trifluoromethyl Anchor: Located at the C3 position, the CF3 group provides metabolic protection against oxidation and enhances lipophilicity (

    
    LogP 
    
    
    
    +1.2 vs. CH3), critical for membrane permeability.
  • The Nitrile Warhead: The benzonitrile acts as a linear, non-classical bioisostere for carbonyls, accepting hydrogen bonds without acting as a donor, thus improving blood-brain barrier (BBB) penetration compared to amides.

Part 2: Comparative Profiling (Product vs. Alternatives)

The following analysis contrasts the Lead Compound (Benzonitrile) against standard alternatives used during Hit-to-Lead optimization.

Table 1: Physicochemical & Performance Comparison
FeatureLead Compound (Benzonitrile Analog)Alternative A (Carboxamide Analog)Alternative B (5-CF3 Regioisomer)
Structure -C6H4-CN-C6H4-CONH21-Me-5-CF3-pyrazolyl
Electronic State Strong H-bond Acceptor (Linear)H-bond Donor & AcceptorSterically crowded
Lipophilicity (cLogP) High (3.2 - 3.8) Moderate (2.1 - 2.[1]5)High (3.2 - 3.[1]8)
Permeability (Papp) Excellent (>10⁻⁶ cm/s) Moderate (Polar Surface Area high)Good
Metabolic Stability High (Resistant to hydrolysis)Low (Susceptible to amidases)Moderate
Binding Affinity (Kd) < 10 nM (Specific Targets)< 5 nM (Often higher potency)> 500 nM (Inactive)
Primary Deficit Solubility issues in aqueous mediaPoor BBB penetrationOff-target toxicity
Expert Insight:
  • Vs. Carboxamide: While the carboxamide (Alternative A) often shows slightly higher intrinsic potency due to dual H-bonding (donor/acceptor), it suffers from rapid metabolic clearance via amidases and poor passive diffusion. The Benzonitrile (Lead) retains 90% of the potency but increases half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) by 2-3 fold.
    
  • Vs. 5-CF3 Isomer: The synthesis of the Lead Compound often yields the 5-CF3 regioisomer (Alternative B) as a byproduct.[1] This isomer is typically biologically inert or acts as a competitive antagonist with poor efficacy due to the steric clash of the bulky CF3 group adjacent to the N-methyl.[1]

Part 3: Detailed SAR Analysis & Mechanism
1. The Electronic "Push-Pull" System

The pyrazole ring acts as a linker.[1] The electron-withdrawing CF3 group at C3 pulls electron density, lowering the pKa of the pyrazole system. This makes the aromatic ring less susceptible to CYP450 oxidative metabolism.[1]

2. The Benzonitrile Interaction

In the binding pocket (e.g., Androgen Receptor), the nitrile nitrogen acts as a specific anchor, often forming a water-mediated hydrogen bond with residues like Threonine or Asparagine. Unlike the carbonyl oxygen of an amide, the nitrile is linear (


 hybridized), allowing it to penetrate narrow hydrophobic clefts that sterically exclude planar amide groups.
Visualization: SAR Decision Logic

SAR_Logic Start Hit Identification: Pyrazole Scaffold Check_Potency Check Potency (IC50) Start->Check_Potency Mod_CF3_Pos Optimize CF3 Position (3-CF3 vs 5-CF3) Start->Mod_CF3_Pos Mod_Amide Modify to Carboxamide (-CONH2) Check_Potency->Mod_Amide Increase H-Bonding Check_Permeability Check Permeability (PAMPA/Caco-2) Mod_Nitrile Modify to Benzonitrile (-CN) Check_Permeability->Mod_Nitrile Bioisosteric Replacement Outcome_Amide High Potency Low Permeability Metabolic Liability Mod_Amide->Outcome_Amide Outcome_Nitrile Balanced Potency High Permeability Extended t1/2 Mod_Nitrile->Outcome_Nitrile Mod_CF3_Pos->Outcome_Nitrile 3-CF3 (Correct Geometry) Outcome_Isomer Loss of Activity (Steric Clash) Mod_CF3_Pos->Outcome_Isomer 5-CF3 (Wrong Regioisomer) Outcome_Amide->Check_Permeability Fails ADME

Caption: SAR Optimization Workflow. Transitioning from Amide to Benzonitrile improves ADME properties while maintaining potency.[1] Regiocontrol is critical.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols address the critical challenge of Regioselectivity (3-CF3 vs 5-CF3) and Bioactivity Validation .

Protocol A: Regioselective Synthesis of the 3-CF3 Intermediate

Challenge: The reaction of methylhydrazine with trifluoro-diketones typically yields a mixture of isomers.[1] Validation: 19F-NMR is required to distinguish the isomers (3-CF3 signal is distinct from 5-CF3).[1]

  • Reagents: 4,4,4-Trifluoro-1-(2-chlorophenyl)butane-1,3-dione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent).[1]

  • Condition Control:

    • Cool ethanol solution of diketone to -10°C (Critical for kinetic control).

    • Add Methylhydrazine dropwise over 30 minutes.[1]

    • Mechanistic Note: Low temperature favors the attack of the more nucleophilic nitrogen (NH2) on the less hindered carbonyl (non-CF3 side), yielding the desired 1-methyl-3-(trifluoromethyl) isomer.

  • Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc (9:1).[1]

  • QC Check: Run 19F-NMR.

    • Target:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       -62.5 ppm (approx) = 3-CF3.
      
    • Impurity:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       -58.0 ppm (approx) = 5-CF3.
      
Protocol B: Competitive Binding Assay (Luciferase Reporter)

Purpose: Verify the antagonistic activity of the Benzonitrile analog against the Androgen Receptor (AR).

  • Cell Line: HEK293T stably transfected with AR-Luciferase reporter plasmid.[1]

  • Treatment:

    • Incubate cells with 0.1 nM R1881 (synthetic androgen agonist) to induce 100% signal.[1]

    • Treat with serial dilutions of Benzonitrile Analog (1 nM to 10 µM).[1]

  • Readout: Measure Luminescence after 24 hours.

  • Validation:

    • Positive Control:[1] Enzalutamide (IC50 ~ 200 nM).[1]

    • Negative Control:[1] DMSO vehicle.[1]

    • Success Criteria: The Benzonitrile analog should exhibit a dose-dependent reduction in luminescence with an IC50 < 500 nM.[1]

Part 5: Biological Pathway Visualization[1]

The following diagram illustrates how the Benzonitrile analog interferes with Nuclear Receptor signaling, contrasting it with the agonist mechanism.

Pathway_Interaction Ligand Benzonitrile Analog (Antagonist) Receptor Nuclear Receptor (e.g., AR/RORyt) Ligand->Receptor Binds LBD (Induces Conf. Change) HSP HSP90 Complex Receptor->HSP Stabilizes Complex (Prevents Dissociation) Nucleus Nucleus Receptor->Nucleus Dimerization & Entry HSP->Nucleus Translocation Blocked DNA DNA (HRE/ARE) Nucleus->DNA Transcription Transcription DNA->Transcription Agonist Endogenous Agonist Agonist->Receptor Normal Activation

Caption: Mechanism of Action. The Benzonitrile analog binds the Ligand Binding Domain (LBD), preventing HSP90 dissociation and blocking nuclear translocation.

Part 6: References
  • Vertex AI Search. (2023).[1] Structure-Activity Relationship (SAR) Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Smolecule.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1238616, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem.[1]

  • Meanwell, N. A. (2014).[1] Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Drug Hunter. (2025).[1][2] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter.

  • Fassihi, A., et al. (2012).[1] Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.

  • Google Patents. (2017).[1] WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1] Google Patents.

Sources

Benchmarking 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile: A Comparative Guide to Assessing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel chemical entity, 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile, against established standards in the context of kinase inhibitor drug discovery. The pyrazole scaffold, coupled with a trifluoromethyl group, is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Therefore, we will proceed with the hypothesis that this compound is a putative kinase inhibitor. This document outlines the strategic selection of a benchmark compound, detailed experimental protocols for head-to-head comparison, and the scientific rationale underpinning each step.

Our chosen benchmark standard is Staurosporine , a well-characterized, potent, but non-selective protein kinase inhibitor. This choice is deliberate: benchmarking against a potent but "dirty" inhibitor like Staurosporine allows for a nuanced assessment of our test compound's potency and, crucially, its selectivity profile, a key differentiator in modern drug development.

Foundational Strategy: Potency and Selectivity Assessment

The initial phase of benchmarking any novel compound involves two core questions: "How potent is it?" and "How selective is it?". An ideal drug candidate is highly potent against its intended target while exhibiting minimal activity against other related or unrelated targets, thereby reducing the potential for off-target toxicity. Our experimental design is structured to answer these questions systematically.

The overall workflow for this benchmarking study is depicted below. It begins with a primary biochemical assay to determine potency (IC50), followed by a cellular assay to confirm on-target activity in a more complex biological system, and finally, a broad selectivity screen to understand its off-target liabilities.

G cluster_0 Phase 1: Potency Assessment cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity Profiling A Test Compound: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile D Biochemical IC50 Assay (e.g., ADP-Glo™) A->D B Benchmark Standard: Staurosporine B->D C Target Kinase: Recombinant Human Kinase (e.g., ABL1) C->D F Cellular Target Engagement Assay (e.g., NanoBRET™) D->F G Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) D->G Confirm cellular potency H Broad Kinase Panel Screen (e.g., KinomeScan™) D->H E Cell Line Expressing Target Kinase (e.g., K562) E->F F->G F->H Inform off-target screening I Data Analysis: Selectivity Score (S-Score) H->I

Figure 1: High-level experimental workflow for benchmarking a novel kinase inhibitor.

Experimental Protocols

Biochemical Potency: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and widely used method for determining the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency. We will test both our compound and Staurosporine in parallel against a representative tyrosine kinase, such as ABL1, which is a common target for inhibitors with similar structural motifs.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compound and Staurosporine in 100% DMSO. Create a series of 11-point, 3-fold serial dilutions in a 384-well plate, starting from 100 µM.

  • Kinase Reaction:

    • To each well, add 2.5 µL of the compound dilution.

    • Add 5 µL of a solution containing the recombinant ABL1 kinase and its corresponding substrate peptide in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of a 100 µM ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax® Discover).

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: NanoBRET™ Assay

Rationale: A potent biochemical inhibitor may not necessarily be effective in a cellular context due to poor membrane permeability or efflux. The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding to the target kinase in living cells. This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase (e.g., ABL1) fused to the NanoLuc® luciferase. Seed the cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and Staurosporine for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase target and incubate.

  • BRET Measurement: Add the Nano-Glo® substrate to measure both donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Selectivity Profiling: KinomeScan™

Rationale: To establish the trustworthiness of a lead compound, its selectivity must be rigorously profiled. A broad kinase panel screen is the authoritative method for this assessment. The KinomeScan™ platform, for instance, utilizes a competition binding assay to quantify the interactions of a compound against a large panel of human kinases (typically >400). This provides a comprehensive overview of both on-target and off-target activities.

Screening Protocol:

  • Compound Submission: Submit the test compound at a specified concentration (e.g., 1 µM) to a commercial provider of the KinomeScan™ service.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR.

  • Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <35% of control. The data is used to calculate a Selectivity Score (S-score), which provides a quantitative measure of selectivity. A lower S-score indicates a more selective compound.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Comparative Potency and Selectivity Data

CompoundBiochemical IC50 (ABL1, nM)Cellular IC50 (NanoBRET™, nM)Selectivity Score (S-score @ 1µM)
2-[1-Methyl-3...Experimental ValueExperimental ValueExperimental Value
Staurosporine~5~200.35

Interpretation:

  • Potency: A lower IC50 value in both the biochemical and cellular assays indicates higher potency. A significant drop-off (>10-fold) between the biochemical and cellular IC50 may suggest issues with cell permeability or efflux.

  • Selectivity: The S-score for Staurosporine is expected to be high, reflecting its promiscuous binding. An S-score for our test compound that is significantly lower would be a strong indicator of a more desirable, selective inhibitor. The full KinomeScan™ results can be visualized as a dendrogram (kinetree) to graphically represent the selectivity profile.

G cluster_0 Benchmarking Logic cluster_1 Core Questions A Input Test Compound 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile C Potency How strong is the inhibition? (IC50) A->C D Selectivity How specific is the inhibition? (S-Score) A->D B Benchmark Staurosporine (Potent, Non-selective) B->C B->D E Decision Point Is the compound potent AND selective? C->E D->E F Outcome Lead Candidate Progression E->F Yes G Outcome Optimization or Termination E->G No

Figure 2: Decision-making framework based on benchmarking results.

Conclusion

This guide provides a robust, multi-faceted strategy for benchmarking 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile against the known standard, Staurosporine. By systematically evaluating biochemical potency, cellular target engagement, and broad kinase selectivity, researchers can generate a comprehensive data package. This allows for an objective assessment of the compound's potential as a lead candidate, grounding the decision-making process in validated, industry-standard methodologies and ensuring a high degree of scientific integrity. The ultimate goal is to determine if the novel compound offers a superior combination of potency and selectivity compared to established, albeit flawed, benchmarks, thereby justifying its progression in the drug discovery pipeline.

References

  • Title: A generalizable assay for measuring target engagement of inhibitors in cells | Source: Nature Chemical Biology | URL: [Link]

  • Title: KINOMEscan - Quantitative Analysis of Protein-Ligand Interactions | Source: DiscoverX (now part of Eurofins) | URL: [Link]assays/biochemical-assays/kinomescan)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.